An In-depth Technical Guide to the Physicochemical Properties of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Introduction 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a functionalized pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-establish...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a functionalized pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1] The incorporation of a formyl group at the 4-position and an ethyl acetate substituent at the 1-position introduces reactive handles for further molecular elaboration, making this compound a versatile building block for the synthesis of more complex molecules.[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, offering insights into its synthesis, characterization, and handling for research and development applications. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings.
Predicted to be a white to yellow or brown solid at room temperature.
Inferred from related compounds
Melting Point
Not experimentally determined. Likely a crystalline solid with a distinct melting point.
-
Boiling Point
Not experimentally determined.
-
Solubility
Predicted to have limited solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[5]
Inferred from pyrazole derivatives
Stability
The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[6][7] The pyrazole ring itself is generally stable to oxidation.
Inferred from pyrazole esters
Synthesis and Structural Elucidation
The synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can be conceptually approached through a two-step process involving the N-alkylation of a pyrazole precursor followed by formylation. A common and effective method for introducing a formyl group onto a pyrazole ring is the Vilsmeier-Haack reaction.[2][3][8][9][10]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, a molecule of interest for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of specific experimental data for this compound, this document synthesizes information on the physicochemical properties of its constituent functional groups—a pyrazole core, a formyl substituent, and an ethyl acetate side chain—to forecast its behavior in various environments. Detailed, field-proven methodologies for experimentally determining aqueous and organic solubility, as well as for assessing stability under forced degradation conditions, are presented. This guide is intended to serve as a foundational resource for scientists initiating work with this molecule, enabling a structured and scientifically rigorous approach to its characterization.
Introduction and Molecular Overview
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a heterocyclic organic compound featuring a pyrazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The molecule's structure is further characterized by a formyl group at the 4-position of the pyrazole ring and an N-substituted ethyl acetate side chain. The interplay of these functional groups is predicted to govern its solubility, stability, and overall suitability for further development.
Table 1: Physicochemical Properties of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
The predicted XLogP3 value of -0.5 suggests that the molecule is likely to have a degree of hydrophilicity. However, the presence of the pyrazole ring and the ethyl group also imparts some lipophilic character. The formyl and ester groups introduce polar centers capable of hydrogen bonding, which will significantly influence its solubility and interaction with other molecules.
Predicted Solubility Profile and Influencing Factors
The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. For pyrazole derivatives, solubility is influenced by factors such as molecular weight, crystal lattice energy, intermolecular forces, and pH for ionizable species.[3]
Aqueous Solubility
Given the predicted XLogP3 and the presence of hydrogen bond acceptors (the carbonyls of the formyl and ester groups, and the nitrogen atoms of the pyrazole ring), 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is anticipated to have moderate solubility in water. The pyrazole ring itself has limited water solubility, but the polar substituents are expected to enhance this.[4][5]
Organic Solvent Solubility
In organic solvents, the solubility will be largely dictated by the polarity of the solvent. It is predicted to be more soluble in polar organic solvents like ethanol, methanol, and acetone than in non-polar solvents.[4] This is due to the polar nature of the formyl and ethyl acetate groups.
Impact of pH
The pyrazole ring is weakly basic.[6] Therefore, in acidic solutions, the nitrogen atoms of the pyrazole ring may become protonated, potentially increasing aqueous solubility. However, the primary determinant of pH-dependent behavior is likely to be the stability of the ethyl acetate group, which is susceptible to hydrolysis under both acidic and basic conditions.[7][8][9]
Experimental Determination of Solubility
A systematic approach to determining the solubility of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is crucial. The following protocols are recommended.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, and various organic solvents).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility (High-Throughput Screening)
This method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.
Protocol:
Stock Solution: Prepare a concentrated stock solution of the compound in a highly polar organic solvent like dimethyl sulfoxide (DMSO).
Dilution: Add a small aliquot of the stock solution to the aqueous buffer of interest.
Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Experimental workflows for solubility determination.
Predicted Stability Profile and Degradation Pathways
The stability of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and pathways.[11][12][13][14]
Hydrolytic Stability
The ethyl acetate group is the most likely point of hydrolytic instability. Under both acidic and basic conditions, this ester can be cleaved to form ethanol and 2-(4-formyl-1H-pyrazol-1-yl)acetic acid.[7][8][9] The rate of hydrolysis is expected to be faster under basic conditions.[9]
Oxidative Stability
The formyl group (an aldehyde) is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, 1-(2-(acetyloxy)ethyl)-1H-pyrazole-4-carboxylic acid. The pyrazole ring itself is generally stable to oxidation.[15]
Photostability
The aromatic pyrazole ring suggests a potential for photolytic degradation upon exposure to UV or visible light. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.
Experimental Approach to Stability Assessment (Forced Degradation)
Forced degradation studies are a regulatory requirement and provide critical information on the intrinsic stability of a molecule.[16][17][18][19]
Table 2: Recommended Conditions for Forced Degradation Studies
Sample Preparation: Prepare solutions of the compound in the respective stress media.
Incubation: Expose the samples to the specified conditions for the indicated duration.
Neutralization/Quenching: At each time point, withdraw an aliquot and neutralize or quench the reaction to stop further degradation.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review & Technical Guide on N-Substituted Formylpyrazoles
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Value
The N-substituted pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its value lies not merely in the pyrazole ring itself—known for its prevalence in blockbuster drugs like Celecoxib and Rimonabant—but in the formyl group at the C4 position . This moiety serves as a highly reactive electrophilic handle, enabling the rapid generation of diverse chemical libraries through divergent synthesis.
For the application scientist, this scaffold offers a dual advantage:
Synthetic Accessibility: High-yielding construction via the Vilsmeier-Haack reaction.[2]
Versatility: Immediate access to Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).
This guide synthesizes the current literature to provide a validated roadmap for the synthesis, functionalization, and biological application of these compounds.
Core Synthesis: The Vilsmeier-Haack Cyclization
While pyrazoles can be synthesized via the condensation of 1,3-diketones with hydrazines, the direct formation of 4-formylpyrazoles is most efficiently achieved through the Vilsmeier-Haack (V-H) cyclization of hydrazones .[3]
Mechanistic Causality
Why use the V-H reaction on hydrazones rather than formylating an existing pyrazole?
Efficiency: It builds the ring and installs the formyl group in a single pot.
Regioselectivity: It exclusively yields the 4-formyl product, avoiding the mixture of isomers often seen in direct electrophilic aromatic substitution of pre-formed pyrazoles.
The Mechanism:
The reaction proceeds via a "double Vilsmeier" sequence. The hydrazone (formed from an acetophenone and a hydrazine) attacks the Vilsmeier reagent (chloromethyleneiminium salt). A second equivalent of the reagent formylates the alpha-methyl group, facilitating cyclization via nucleophilic attack of the hydrazone nitrogen.
Caption: Fig 1. The "Double Vilsmeier" strategy converting hydrazones directly to 4-formylpyrazoles.
Validated Experimental Protocol
Target: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Source Grounding: Adapted from methodologies reviewed in [1][4][7].
Reagents:
Acetophenone phenylhydrazone (10 mmol)
DMF (Dimethylformamide) (12 mL, excess)
POCl₃ (Phosphorus oxychloride) (3 mL, 30 mmol)
Procedure:
Preparation of V-H Reagent: In a round-bottom flask, cool DMF to 0–5°C in an ice bath. Add POCl₃ dropwise with stirring.[4] Critical: Maintain temperature <10°C to prevent thermal decomposition of the iminium salt.
Addition: Add the hydrazone solution (dissolved in minimal DMF) dropwise to the V-H reagent.
Cyclization: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours . Monitor via TLC (System: Ethyl Acetate:Hexane 3:7).
Work-up: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize carefully with saturated NaHCO₃ solution until pH ~7-8.
Isolation: A solid precipitate usually forms. Filter, wash with cold water, and recrystallize from ethanol.
Yield Expectation: 70–85%.
The Reactivity Hub: Divergent Synthesis
The C4-formyl group acts as a "chemical hub," allowing the core scaffold to branch into three distinct chemical spaces.
Schiff Base Formation (Imines)
Reaction with primary amines (anilines, amino-triazoles) yields azomethines (-CH=N-). These derivatives often exhibit enhanced antimicrobial activity due to the presence of the imine linkage, which mimics biological enzyme substrates.
Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione) yields conjugated alkenes. These are precursors to Michael additions and further cyclizations.
Heterocyclic Annulation
The formyl group, often in concert with adjacent functional groups, allows for the fusion of new rings, creating pyrazolopyrimidines or pyrazoloquinolines .
Visualization: The Divergent Reactivity Hub
Caption: Fig 2. Divergent synthetic pathways originating from the 4-formylpyrazole scaffold.
Pharmacological Landscape & SAR
The biological activity of these derivatives is heavily influenced by the substituents on the N1-phenyl ring and the nature of the C4-derivatization.
Structure-Activity Relationship (SAR) Summary
Moiety
Modification
Observed Effect
Ref
N1-Aryl Ring
Electron-Withdrawing (4-NO₂, 4-Cl)
Increased Antibacterial potency (vs. S. aureus).
[1][4]
N1-Aryl Ring
Electron-Donating (4-OMe)
Enhanced Antioxidant activity.
[10]
C4-Linker
Azomethine (-CH=N-)
Critical for Antifungal activity; mimics peptide bond.
Phenyl groups at C3 tend to increase lipophilicity and Anticancer cytotoxicity.
[13]
Key Therapeutic Indications
Antimicrobial: Schiff bases derived from 4-formylpyrazoles have shown MIC values comparable to Ampicillin against Gram-positive bacteria [4]. The mechanism often involves the inhibition of DNA gyrase B [10].
Anti-inflammatory: Derivatives fused with thiazolidinones or triazoles act as non-ulcerogenic COX-2 inhibitors, offering a safer profile than traditional NSAIDs [7].
Anticancer: Molecular docking studies suggest that 1,3-diphenyl-pyrazole derivatives can intercalate DNA or inhibit tubulin polymerization, showing efficacy against MCF-7 breast cancer lines [19].
References
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. Link
Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. Link
General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases. ResearchGate. Link
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies. Link
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC (NIH). Link
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Link
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. ResearchGate. Link
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Link
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Link
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY. Rasayan Journal of Chemistry. Link
Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction. STM Journals. Link
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Link
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... by Pd-catalysed cross-coupling. Arkivoc. Link
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity (Review). ResearchGate. Link
4-Formylpyrazoles: Applications in Organic Synthesis. ResearchGate. Link
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. Link
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Link
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes. Semantic Scholar. Link
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC (NIH). Link
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Link
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
The Genesis and Evolution of Pyrazole-Based Compounds: A Technical Whitepaper on Scaffold Discovery, Synthesis, and Pharmacological Integration
Introduction: The Pyrazole Scaffold in Molecular Design The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in the history of m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold in Molecular Design
The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in the history of medicinal chemistry[1]. Characterized by its unique polarity, robust hydrogen-bonding capability, and electron-rich aromatic system, pyrazole serves as a versatile pharmacophore capable of modulating diverse biological targets[2]. This whitepaper explores the historical milestones of pyrazole discovery, details the mechanistic causality of its core synthetic methodologies, and provides self-validating experimental protocols for modern drug development professionals.
Historical Milestones: From Academic Curiosity to Blockbuster Drugs
The discovery of pyrazole is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously synthesized a pyrazolone derivative. This compound was subsequently methylated to produce Antipyrine (phenazone) , which became the first synthetic antipyretic and analgesic drug, dominating the market until the advent of Aspirin[3].
In 1898, Hans von Pechmann achieved the synthesis of the parent pyrazole ring via the reaction of acetylene with diazomethane[4],[5]. These foundational discoveries paved the way for modern pharmaceutical breakthroughs. Today, the pyrazole scaffold is the core structural motif in over thirty FDA-approved drugs, including the blockbuster anti-inflammatory Celecoxib , the multi-kinase inhibitor Crizotinib , and the agrochemical Fipronil [6],[7],[8].
Fundamental Chemistry & Synthetic Methodologies
The synthesis of the pyrazole ring relies on the strategic formation of C-N and C-C bonds. The two most historically and industrially significant methodologies are the Knorr and Pechmann syntheses.
The Classical Knorr Synthesis
The Knorr synthesis remains the gold standard for constructing polysubstituted pyrazoles. It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound[4].
Mechanistic Causality: The reaction is typically driven by acid catalysis. The acid protonates the carbonyl oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This facilitates nucleophilic attack by the less reactive nitrogen of the hydrazine, forming an imine intermediate. Subsequent thermal activation overcomes the energy barrier for intramolecular cyclization, followed by an irreversible dehydration step that yields the thermodynamically stable aromatic pyrazole ring[4],[9].
Workflow and mechanistic causality of the classical Knorr pyrazole synthesis.
Modern Advancements: Green Chemistry & Late-Stage Functionalization
Recent advancements focus on improving regioselectivity and environmental sustainability. Techniques such as microwave-assisted synthesis and reactions mediated by water microdroplets have drastically reduced reaction times from hours to minutes by concentrating reagents at the droplet interface[5],[9]. Furthermore, halogenated pyrazoles (e.g., 3-bromo-1H-pyrazole) serve as critical building blocks for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation and product purity.
Protocol 1: Classical Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Objective: Construct a 1,3,5-trisubstituted pyrazole core.
Reagent Preparation: Dissolve 10.0 mmol of acetylacetone (1,3-dicarbonyl) and 10.0 mmol of phenylhydrazine in 20 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the transition states during imine formation.
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The weak acid provides sufficient protons to activate the carbonyl without completely protonating the nucleophilic hydrazine.
Thermal Activation: Reflux the mixture at 80°C for 4 hours. Causality: Heat provides the thermodynamic push required for the endothermic dehydration and final aromatization.
Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active phenylhydrazine spot confirms the completion of the cyclization.
Workup & Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Validation Checkpoint 2 (Analytical): Confirm structural integrity via ¹H-NMR. The diagnostic pyrazole C4-H proton should appear as a distinct singlet around δ 6.0 ppm.
Protocol 2: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation on a pre-synthesized pyrazole scaffold.
System Degassing: In a Schlenk flask, combine 5.0 mmol of 4-bromo-1-methylpyrazole, 6.0 mmol of phenylboronic acid, and 10.0 mmol of K₂CO₃ in a 4:1 Toluene/Water mixture (25 mL). Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).
Catalyst Addition: Add 5 mol% of Pd(PPh₃)₄ under a nitrogen atmosphere. Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) species during the oxidative addition of the bromopyrazole.
Reaction: Heat the biphasic mixture at 90°C for 12 hours. Causality: The aqueous base is crucial for converting the boronic acid into a reactive boronate complex, which undergoes transmetalation with the Pd(II) intermediate.
Validation Checkpoint (LC-MS): Sample the organic layer and analyze via LC-MS. The presence of the[M+H]⁺ peak at m/z 159.1 confirms the successful cross-coupling.
Pharmacological Integration and Mechanism of Action
The spatial geometry of the pyrazole ring allows it to perfectly mimic natural substrates and bind to diverse enzymatic active sites[10]. A prime example is Celecoxib , which selectively inhibits the Cyclooxygenase-2 (COX-2) enzyme. The pyrazole core acts as a rigid scaffold that positions its sulfonamide group deep within the hydrophilic side-pocket of COX-2, a pocket absent in the housekeeping COX-1 enzyme. This selective binding halts the conversion of arachidonic acid to inflammatory prostaglandins[6],[8].
Mechanism of action of pyrazole-based Celecoxib in the COX-2 inflammatory pathway.
Quantitative Pharmacological Data
The versatility of the pyrazole scaffold is demonstrated by its broad range of clinical applications. Table 1 summarizes the pharmacological profiles of key pyrazole-based therapeutics.
Table 1: Pharmacological Profile of Key Marketed Pyrazole-Based Drugs
Drug Name
Year Approved
Primary Target
Efficacy / IC₅₀
Clinical Indication
Celecoxib
1998
COX-2 Enzyme
~0.04 µM
Osteoarthritis / Rheumatoid Arthritis
Rimonabant
2006
CB1 Receptor
~1.8 nM
Anti-obesity (Withdrawn)
Crizotinib
2011
ALK / ROS1 Tyrosine Kinases
~20 nM
Non-Small Cell Lung Cancer (NSCLC)
Fipronil
1993
GABA Receptor (Insects)
~2 nM
Agrochemical / Insecticide
Conclusion
From Ludwig Knorr's accidental synthesis in 1883 to the rational design of targeted kinase inhibitors in the 21st century, the pyrazole scaffold has proven indispensable. By mastering the mechanistic causality of its synthesis—from classical Knorr cyclocondensations to modern palladium-catalyzed cross-couplings—medicinal chemists can continue to leverage this privileged heterocycle to address unmet medical needs.
References
1.[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC, nih.gov. 1
2.[2] Current status of pyrazole and its biological activities - PMC, nih.gov. 2
3.[4] Sachdeva et al., IJPSR, 2024; Vol. 15(12): 3416-3429, ijpsr.com. 4
4.[3] 3-Bromo-1H-pyrazole|Building Block for R&D - Benchchem, benchchem.com. 3
5.[6] A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC, nih.gov. 6
6.[10] (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY, researchgate.net. 10
7.[5] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets, pradeepresearch.org. 5
8.[7] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC, nih.gov. 7
9.[9] Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC, nih.gov. 9
10.[8] Vishakha Daga, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 432-443, ijpsjournal.com. 8
Core Safety and Handling Protocols for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the essential safety and handling precautions for 2-(4-formyl-1H-pyrazol-1-yl)ethy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the essential safety and handling precautions for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. As a key building block in synthetic chemistry and drug discovery, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, delving into the rationale behind each precaution, grounded in the compound's chemical properties and the broader toxicological context of its constituent chemical classes.
Hazard Identification and GHS Classification
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling.[1] The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]
A summary of the GHS classification is presented below:
The GHS classification provides a clear warning, but a deeper understanding of the toxicology of related compounds allows for a more nuanced and proactive approach to safety.
Pyridine and Pyrazole Derivatives:
The pyrazole moiety is a common scaffold in bioactive compounds.[2][3][4] While many pyrazole derivatives have valuable therapeutic properties, some have been shown to exhibit significant toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, structurally related to the insecticide tolfenpyrad, demonstrated acute oral toxicity in rodent models, which was linked to the inhibition of the mitochondrial respiratory system.[5] This highlights a potential mechanism of toxicity for this class of compounds and underscores the importance of preventing ingestion.
Acetate Esters:
The ethyl acetate portion of the molecule also contributes to its hazard profile. Esters are frequently used as fragrances and flavorings but can also pose laboratory hazards.[6] Ethyl acetate itself is known to be an irritant to the eyes and respiratory system.[7][8][9] It is also highly flammable, a property that should be considered if the compound is heated or used in the presence of ignition sources.[7][8][9]
Causality Behind Precautions:
The requirement for stringent personal protective equipment (PPE) and handling within a fume hood is a direct consequence of this combined toxicological profile. The potential for skin and eye irritation from both the pyrazole and acetate functionalities necessitates the use of gloves and safety glasses. The risk of respiratory irritation, compounded by the potential for systemic toxicity upon absorption or inhalation, makes a well-ventilated area, preferably a chemical fume hood, mandatory for handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE.
Control Type
Specification
Rationale
Engineering Controls
Chemical Fume Hood
To minimize inhalation of dust or aerosols, in line with precautions for compounds that may cause respiratory irritation.[10][11]
Eye Protection
Chemical safety goggles or a face shield
To protect against splashes and dust that can cause serious eye irritation.[11][12][13]
Skin Protection
Nitrile gloves and a lab coat
To prevent skin contact, which can cause irritation.[11][12] Contaminated clothing should be removed and washed before reuse.[10]
Respiratory Protection
NIOSH/MSHA-approved respirator
Recommended if working outside of a fume hood or if dust generation is significant.
Hygiene Measures
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
To prevent accidental ingestion, given the compound is harmful if swallowed.[8][10][11]
Safe Handling and Experimental Workflows
Adherence to standardized protocols is critical for minimizing risk. The following workflow outlines the key steps for safely handling 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate when preparing a solution.
Caption: Workflow for Safe Handling and Solution Preparation.
Storage:
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] Keep it away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[10][12]
If on Skin: Take off contaminated clothing immediately. Rinse the skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][11]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[10][11][12]
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[10][11]
Spill Response:
The appropriate response to a spill depends on its size and location. The following decision tree provides a general guide.
Caption: Decision Tree for Spill Response Protocol.
Disposal Considerations
Dispose of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[10][11] Waste should be placed in a clearly labeled, sealed container for collection by trained personnel. Do not dispose of it down the drain or in regular trash.
References
PubChem. (n.d.). 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
ACS Publications. (2020, December 22). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2018, January 1). Acute Toxicity Testing of Synthesized Pyrazoline Derivatives in Adult Zebrafish. Retrieved from [Link]
PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]
J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]
Chemsrc. (2025, September 21). ETHYL 2-(4-FORMYL-1H-PYRAZOL-1-YL)ACETATE. Retrieved from [Link]
chymist.com. (n.d.). ESTERS. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
Ms. Kropac. (n.d.). Ester Lab Student Handout.
Lab Alley. (n.d.). Safety Data Sheet. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
PubChemLite. (n.d.). 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Retrieved from [Link]
BOSTIK, INC. (2024, November 12). Safety Data Sheet. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate. Retrieved from [Link]
Journal of Advanced Scientific Research. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]
ECHA CHEM. (n.d.). propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
Application Notes and Protocols: The Strategic Use of 2-(4-formyl-1H-pyrazol-1-yl)ethyl Acetate in Multicomponent Reactions for Drug Discovery
Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique electronic properties, metabolic stab...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a highly sought-after motif in drug design.[2] Multicomponent reactions (MCRs) offer a powerful, atom-economical strategy for the rapid assembly of complex molecular architectures from simple precursors. This guide provides an in-depth technical overview and detailed protocols for leveraging a versatile building block, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate , in two seminal MCRs: the Ugi four-component reaction (U-4CR) and a modified Biginelli-type reaction. These methodologies enable the efficient synthesis of diverse, drug-like scaffolds, opening new avenues for library generation and lead optimization in drug development programs.
Introduction: The Synergy of Pyrazoles and MCRs
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has seen a surge in representation among newly approved pharmaceuticals.[1] Its metabolic stability is a key factor in its increasing use.[1] From anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology, the pyrazole scaffold is a testament to nature's efficiency and a playground for medicinal chemists.[1][3] Modifications to the pyrazole structure can significantly influence lipophilicity, solubility, and selectivity for biological targets, thereby enhancing the therapeutic index of drug candidates.[4]
Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[5] This approach aligns perfectly with the demands of modern drug discovery for speed, diversity, and efficiency. The strategic design of building blocks for MCRs is paramount. The subject of this guide, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) , is an exemplary synthon designed for versatility in MCRs.
Key Structural Features of 2-(4-formyl-1H-pyrazol-1-yl)ethyl Acetate (1):
Pyrazole-4-carbaldehyde Moiety: The aldehyde at the C4 position is the key reactive handle for participating in classic MCRs like the Ugi and Biginelli reactions. Electrophilic substitution reactions predominantly occur at this position.[3]
N1-Alkyl Linker: The ethyl acetate group at the N1 position provides a point for post-MCR modification. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for further derivatization and tuning of physicochemical properties.
Ester Functionality: The acetate group can improve solubility in organic solvents commonly used for MCRs and can be a site for bioconjugation or prodrug strategies.
This document will provide detailed, field-tested protocols for the application of 1 in generating complex heterocyclic libraries, complete with mechanistic insights and data interpretation.
Synthesis of the Key Building Block
The precursor, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) , can be reliably synthesized via a Vilsmeier-Haack formylation of the corresponding N-substituted pyrazole. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[6][7]
Protocol 2.1: Synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1)
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Formylation Reaction: Dissolve 2-(1H-pyrazol-1-yl)ethyl acetate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. A precipitate may form.
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of Hexanes:EtOAc (e.g., starting from 4:1) to afford the pure 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) .
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a gold standard in MCRs, rapidly generating peptide-like α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] The reaction proceeds through a series of reversible steps, driven by an irreversible Mumm rearrangement to form the thermodynamically stable bis-amide product.[4][5]
Mechanism Overview: The Ugi Reaction
The reaction is initiated by the condensation of the aldehyde (1) and an amine to form an imine. This is followed by protonation to yield an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer (Mumm rearrangement) that furnishes the stable Ugi product.[2][5]
Caption: Generalized workflow of the Ugi four-component reaction.
Protocol 3.1: Synthesis of a Pyrazole-Containing Peptoid Library
This protocol describes a general procedure for the Ugi reaction using 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) .
Materials:
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1)
A primary amine (e.g., Benzylamine)
A carboxylic acid (e.g., Acetic Acid)
An isocyanide (e.g., tert-Butyl isocyanide)
Methanol (MeOH), anhydrous
Procedure:
Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) (1.0 mmol, 1.0 eq.) in anhydrous methanol (10 mL).
Component Addition: To the stirred solution, add the amine (1.0 mmol, 1.0 eq.), followed by the carboxylic acid (1.0 mmol, 1.0 eq.), and finally the isocyanide (1.0 mmol, 1.0 eq.).
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 24-48 hours. Monitor progress by TLC. For less reactive components, gentle heating (40-50 °C) may be required.[8]
Work-up: Upon completion, remove the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.
Data and Analysis
The power of the Ugi reaction lies in its ability to generate vast libraries by varying each of the four components. Below is a table of expected products and yields for a small, representative library based on aldehyde (1) .
The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs).[8][9] This reaction can be adapted to use other N,N-dinucleophilic components, such as 5-aminopyrazoles, to generate fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[10] These scaffolds are recognized as purine analogs and have shown a range of biological activities.[10]
Mechanism Overview: Biginelli-Type Reaction with 5-Aminopyrazole
While several mechanistic pathways have been proposed, a plausible route involves an initial Knoevenagel condensation between the aldehyde (1) and the active methylene compound (e.g., ethyl acetoacetate).[10] This is followed by a Michael-type addition of the 5-aminopyrazole to the α,β-unsaturated intermediate. Subsequent intramolecular cyclization via attack of the pyrazole N1 or the exocyclic amino group onto the carbonyl, followed by dehydration, yields the final fused pyrazolopyrimidine product.[10][11] The regiochemical outcome can often be controlled by the reaction conditions.
Caption: Plausible mechanism for the Biginelli-type reaction.
Protocol 4.1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Library
This protocol provides a catalyst-free method for the synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines.
Materials:
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1)
A 5-amino-3-substituted-pyrazole (e.g., 5-amino-3-phenylpyrazole)
A 1,3-dicarbonyl compound (e.g., Ethyl acetoacetate)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
Reaction Setup: In a round-bottom flask, combine 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1) (1.0 mmol, 1.0 eq.), the 5-aminopyrazole (1.0 mmol, 1.0 eq.), and the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL).
Reaction: Heat the mixture to reflux (approx. 155 °C) with stirring. The reaction is typically conducted without a catalyst.[3][10] Monitor the reaction by TLC until completion (typically 4-8 hours).
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
Purification: The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure pyrazolo[1,5-a]pyrimidine.
Data and Analysis
This Biginelli-type reaction allows for the creation of diverse tricyclic scaffolds.
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate has been demonstrated as a highly effective and versatile building block for the synthesis of complex, drug-like molecules via multicomponent reactions. The Ugi and Biginelli-type protocols detailed herein provide robust and efficient pathways to generate diverse libraries of pyrazole-containing peptoids and fused heterocyclic systems. The inherent functionality of the N1-ethyl acetate linker offers significant potential for post-MCR modifications, enabling further optimization of lead compounds. The application of this synthon empowers researchers in medicinal chemistry and drug development to rapidly explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
Domínguez, G., & Ugi, I. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
Neto, B. A. D., et al. (2013). Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Chemical Communications. [Link]
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
Akbar, M. A., & Bepari, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
Spectroscopic characterization of dihydropyrimidinone (2), prepared by GA‐RAM process. ResearchGate. [Link]
Shaikh, A. A., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. [Link]
Khrustalev, V. N., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry. [Link]
Zhuravlev, F. A., et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank. [Link]
Aziz, M. A., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules. [Link]
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. [Link]
Synthesis, characterization and antifungal activity of azo coupled dihydropyrimidinones. Journal of Pharmaceutical Chemistry. [Link]
Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University. [Link]
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Indian Journal of Chemistry. [Link]
Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]
Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
Rivera, D. G., et al. (2021). Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. Chemistry Proceedings. [Link]
Dhandapani, A., et al. (2017). Molecular Investigation and Nonlinear Optical Response of Dihydropyrimidinone: A Comparative Spectroscopic and Quantum Computational Studies. Archives in Chemical Research. [Link]
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [Link]
Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. MDPI. [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [Link]
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Science and Research. [Link]
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]
Biginelli reaction – Knowledge and References. Taylor & Francis Online. [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acryl aldehydes and their conversions into some new heterocyclic compounds. International Journal of Organic Chemistry. [Link]
Al-Masoudi, W. A. A., & Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles
Abstract This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of pyrazoles, a crucial reaction in synthetic organic chemistry for the introduction of a formyl group onto the pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of pyrazoles, a crucial reaction in synthetic organic chemistry for the introduction of a formyl group onto the pyrazole ring. This protocol is designed for researchers, scientists, and professionals in drug development. It details the underlying mechanism, offers step-by-step experimental procedures, discusses the regioselectivity of the reaction, and provides troubleshooting guidance. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrazoles, this reaction typically occurs at the C4 position, yielding 4-formylpyrazoles, which are valuable intermediates in the synthesis of various biologically active compounds.[3][4][5]
Introduction and Theoretical Background
The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic compounds through the use of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][6][7] The reaction proceeds via the in situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][7][8]
Mechanism of Vilsmeier Reagent Formation and Formylation:
The reaction is initiated by the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, leading to the formation of an intermediate that eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[7] This reagent then undergoes electrophilic aromatic substitution with an electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[9][10]
Pyrazoles are π-excessive heteroaromatic systems, making them susceptible to electrophilic substitution, predominantly at the C4 position.[11] The regioselectivity of the formylation is influenced by the electronic effects of the substituents on the pyrazole ring. Electron-donating groups on the pyrazole ring enhance its nucleophilicity and facilitate the reaction, while electron-withdrawing groups can hinder it.[12][13]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of a generic N-substituted pyrazole.
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
N-substituted pyrazole
Reagent
---
Starting material.
N,N-Dimethylformamide (DMF)
Anhydrous
---
Used as both reactant and solvent.
Phosphorus oxychloride (POCl₃)
Reagent
---
Corrosive and moisture-sensitive.
Dichloromethane (DCM)
Anhydrous
---
Optional solvent.
Crushed Ice
---
---
For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution
---
---
For neutralization.
Saturated Sodium Chloride (NaCl) solution (Brine)
---
---
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
---
---
For drying the organic layer.
Ethyl Acetate
Reagent
---
For extraction.
Hexane
Reagent
---
For purification.
Round-bottom flask
---
---
Appropriate size for the reaction scale.
Magnetic stirrer and stir bar
---
---
---
Ice bath
---
---
---
Heating mantle or oil bath
---
---
---
Dropping funnel
---
---
---
Condenser
---
---
---
Separatory funnel
---
---
---
Rotary evaporator
---
---
---
Thin-layer chromatography (TLC) plates
---
---
For reaction monitoring.
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent (In Situ) [1]
In a clean, dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
Cool the flask in an ice bath to 0 °C with continuous stirring.
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[1]
Step 2: Formylation Reaction
Dissolve the N-substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the reaction mixture to 60-80 °C and maintain this temperature for 2-6 hours. The optimal temperature and reaction time may vary depending on the substrate.[14][15]
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Workup and Purification
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-formylpyrazole derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution. The pyrazole ring, being electron-rich, acts as the nucleophile.
General Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Discussion on Regioselectivity
The formylation of pyrazoles typically occurs at the C4 position. This regioselectivity is governed by the electronic properties of the pyrazole nucleus. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.
However, the nature and position of substituents on the pyrazole ring can influence the outcome:
N-Unsubstituted Pyrazoles: These often fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[11]
N-Alkyl/Aryl Substituted Pyrazoles: Formylation generally proceeds smoothly at the C4 position.
Electron-donating groups (EDGs) at other positions can further activate the ring towards formylation.
Electron-withdrawing groups (EWGs) can deactivate the ring, potentially requiring harsher reaction conditions or leading to lower yields.[13] In some cases, formylation might occur on an activated N-aryl substituent if the pyrazole ring itself is sufficiently deactivated.[12]
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
No or low conversion
Insufficiently activated pyrazole substrate.
Increase reaction temperature and/or time. Consider using a more reactive Vilsmeier reagent precursor (e.g., oxalyl chloride instead of POCl₃).[1][6]
Vilsmeier reagent decomposed due to moisture.
Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products
Competing side reactions or lack of regioselectivity.
Optimize reaction temperature; lower temperatures may improve selectivity. Analyze the byproducts to understand competing pathways.
Chlorination of the pyrazole ring.
This can occur, especially with prolonged heating or excess reagent.[16] Reduce the amount of Vilsmeier reagent and monitor the reaction carefully.
Difficult workup
Emulsion formation during extraction.
Add more brine to the aqueous layer to break the emulsion.
Product is water-soluble.
If the product has polar functionalities, it may have some water solubility. Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.
Conclusion
The Vilsmeier-Haack formylation is a robust and widely applicable method for the synthesis of 4-formylpyrazoles. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate workup procedures are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this important transformation in their synthetic endeavors.
References
Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
Synthesis of Some New 3-ARYL-1-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4-FORMYLPYRAZOLES Using Vilsmeier Haack Reaction. Academia.edu. [Link]
Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Chemistry. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
K. S. Badalyan, et al. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]
Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. Digital Repository. [Link]
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in heterocyclic synthesis. Growing Science. [Link]
K. S. Badalyan, et al. Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-199. [Link]
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
application of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in drug discovery
Application Note: Strategic Utilization of 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate in Drug Discovery Executive Summary In the high-throughput landscape of modern drug discovery, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate in Drug Discovery
Executive Summary
In the high-throughput landscape of modern drug discovery, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (CAS 1315367-26-0) serves as a critical bifunctional building block. Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic formyl group at the C4 position and the masked hydroxyethyl linker at the N1 position.
This application note details the strategic use of this scaffold to synthesize N-substituted pyrazole libraries, particularly kinase inhibitors and GPCR ligands. By employing the acetate group as a robust protecting group for the N1-tail, researchers can elaborate the C4-headgroup without side reactions, subsequently revealing the alcohol for solubility-enhancing modifications or PROTAC linker attachment.
Chemical Profile & Handling
Property
Specification
IUPAC Name
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Formula
C₈H₁₀N₂O₃
Molecular Weight
182.18 g/mol
Appearance
Off-white to pale yellow solid or viscous oil
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Stability
Stable under standard conditions. Store at 2-8°C under inert atmosphere (Ar/N₂).
Hazards
Irritant (Skin/Eye/Respiratory). Handle in a fume hood.
Strategic Application: The "Head-to-Tail" Synthesis Workflow
The primary application of this molecule is in Divergent Synthesis . It allows the construction of a bioactive "Head" at C4 before modifying the "Tail" at N1.
Mechanism of Action in Synthesis
C4-Formyl Reactivity (The Head): The aldehyde is a versatile handle for:
Oxidation: Generating carboxylic acids for amide coupling.
N1-Ethyl Acetate (The Masked Tail): The acetate ester protects the terminal hydroxyl group. This is crucial because free alcohols can interfere with oxidations or electrophilic substitutions used to modify the C4 position.
Late-Stage Diversification: Once the C4 "Head" is established, the acetate is hydrolyzed to the alcohol, which is then activated (Mesylate/Tosylate/Halide) to attach solubilizing groups (e.g., morpholine, piperazine).
Pathway Visualization
Figure 1: The "Head-First" synthetic strategy utilizing the orthogonal stability of the acetate group.
Detailed Experimental Protocols
These protocols are designed for a standard medicinal chemistry lab scale (0.5 – 1.0 mmol).
Protocol A: Reductive Amination at C4 (The "Head")
Objective: To attach an amine pharmacophore while preserving the acetate ester.
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+H of product; acetate should remain intact, +42 Da relative to alcohol).
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Validation: ¹H NMR should show the loss of the aldehyde proton (~9.8 ppm) and retention of the acetate singlet (~2.0 ppm).
Protocol B: Selective Hydrolysis of N1-Ethyl Acetate
Objective: To reveal the hydroxyethyl tail for further functionalization.
Reagents:
Intermediate from Protocol A
Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
THF/Water (3:1 mixture)
Procedure:
Setup: Dissolve the intermediate in THF/Water (4 mL).
Hydrolysis: Add LiOH·H₂O and stir at RT for 1–2 hours. Note: Avoid heating to prevent degradation of the C4-amine linkage if labile.
Workup: Neutralize carefully with 1M HCl to pH 7. Extract with Ethyl Acetate (or DCM/iPrOH 3:1 if polar).
Purification: The product is now a primary alcohol. It may require flash chromatography (MeOH/DCM gradient).
Protocol C: Activation and Solubilizing Group Attachment
Objective: Convert the alcohol to a morpholine tail (common kinase inhibitor motif).
Reagents:
Alcohol Intermediate from Protocol B
Methanesulfonyl Chloride (MsCl) (1.2 eq)
Triethylamine (TEA) (2.0 eq)
Morpholine (3.0 eq)
DCM and Acetonitrile (ACN)
Procedure:
Mesylation: Dissolve alcohol in DCM at 0°C. Add TEA followed by MsCl dropwise. Stir 30 mins.
Quench/Swap: Wash with water, dry DCM, and concentrate to give the crude mesylate (unstable, use immediately).
Substitution: Redissolve crude mesylate in ACN. Add Morpholine (excess). Heat to 60°C for 2 hours.
Result: The mesylate is displaced by morpholine, creating the final N-ethyl-morpholine tail.
Case Study: Synthesis of a JAK-Inhibitor Analog
Context: Many Janus Kinase (JAK) inhibitors utilize a pyrazole scaffold. The N1-position often requires a solubilizing group to improve oral bioavailability.
Application:
Using 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate :
Step 1: The aldehyde is reacted with 3-aminopyrrolo[2,3-b]pyridine (7-azaindole derivative) via reductive amination. The acetate ensures the N1-tail does not cyclize or interfere.
Step 2: The acetate is hydrolyzed to the alcohol.
Step 3: The alcohol is converted to a chloride (using SOCl₂) and then reacted with N-methylpiperazine.
Outcome: A highly soluble, dual-pharmacophore kinase inhibitor is generated with precise control over the linker length and chemistry.
References
PubChem Compound Summary. "2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate." National Center for Biotechnology Information. Accessed February 27, 2026.
[Link]
Method for N-Alkylation of Pyrazoles. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules, 2022.[1][2] (Demonstrates the utility of ethyl acetate linkers in pyrazole chemistry).
[Link]
Vilsmeier-Haack Formylation Applications. "Synthesis and reactions of pyrazole-4-carbaldehydes." Russian Journal of General Chemistry, 2011. (Contextualizes the reactivity of the 4-formyl group).
[Link]
Biological Activity of Formylpyrazoles. "Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies." Asian Journal of Chemistry, 2017.
[Link]
Application Note: 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate in Heterocyclic Synthesis
This Application Note and Protocol guide details the use of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate as a versatile synthon in heterocyclic chemistry. Executive Summary 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate represen...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate as a versatile synthon in heterocyclic chemistry.
Executive Summary
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate represents a strategic "bifunctional" scaffold in modern medicinal chemistry. Unlike simple pyrazole carbaldehydes, this molecule possesses two distinct reactive handles:
C4-Formyl Group (Electrophile): A highly reactive site for condensation, reduction, and multicomponent reactions to build fused heterocycles or extend carbon skeletons.
N1-Ethyl Acetate Side Chain (Masked Linker): A protected alcohol handle that modulates solubility and lipophilicity during early synthesis, while offering a pathway to further functionalization (via hydrolysis and activation) for bioconjugation or pharmacophore attachment.
This guide provides validated protocols for its synthesis and downstream application in generating high-value heterocyclic libraries, particularly kinase inhibitors and anti-inflammatory agents.
Precursor for pyrazolo[1,5-a]pyrimidines, Schiff bases, and linked pharmacophores.
Retrosynthetic Analysis
The synthon is most reliably accessed via the Vilsmeier-Haack formylation of a pre-functionalized pyrazole core. The choice of protecting group (acetate) is critical; it survives the acidic conditions of the Vilsmeier reaction better than silyl ethers and prevents side reactions associated with free alcohols (e.g., chlorination).
Validated Synthesis Protocols
Protocol A: Synthesis of the Synthon
Objective: Preparation of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate from 1-(2-hydroxyethyl)pyrazole.
Reagents
Starting Material: 1-(2-Hydroxyethyl)-1H-pyrazole (Commercial or synthesized from hydrazine + 2-bromoethanol).
Dissolve 1-(2-hydroxyethyl)-1H-pyrazole (10.0 mmol) in DCM (20 mL).
Add Pyridine (12.0 mmol) followed by Acetic Anhydride (12.0 mmol) dropwise at 0°C.
Stir at room temperature for 4 hours (Monitor by TLC).
Workup: Wash with 1N HCl (to remove pyridine), then saturated
, then brine. Dry over and concentrate.
Yield: Quantitative conversion to 1-(2-acetoxyethyl)pyrazole .
Step 2: Vilsmeier-Haack Formylation
Note: The acetate group is stable under these controlled Vilsmeier conditions.
Vilsmeier Reagent Formation: In a dry flask under
, cool anhydrous DMF (3.0 equiv) to 0°C. Add (1.2 equiv) dropwise. Stir for 30 min to form the white/yellow iminium salt.
Addition: Dissolve 1-(2-acetoxyethyl)pyrazole (from Step 1) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
Reaction: Heat the mixture to 70–80°C for 4–6 hours.
Quench (Critical): Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Sodium Acetate (preferred over NaOH to prevent ester hydrolysis) to pH 7–8.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).
Expected Yield: 75–85%.
Downstream Applications & Methodologies
Application 1: Synthesis of Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines)
The C4-aldehyde is a prime target for condensation with 1,3-binucleophiles.
Protocol:
Combine the synthon (1.0 equiv) with 1,3-dimethylbarbituric acid or a suitable enaminone (1.0 equiv) in Ethanol.
Add a catalytic amount of Piperidine or L-Proline.
Reflux for 2–4 hours.
Mechanism: Knoevenagel condensation followed by intramolecular cyclization (if the nucleophile allows) or simple coupling.
Result: Highly fluorescent or bioactive coupled products.
Application 2: Reductive Amination for Linker Synthesis
The aldehyde can be converted into an amine linker without disturbing the acetate, allowing for "orthogonal" functionalization.
Protocol:
Dissolve synthon in DCE (Dichloroethane).
Add Primary Amine (
, 1.1 equiv) and Sodium Triacetoxyborohydride (, 1.5 equiv).
Stir at RT for 12 hours.
Result: Secondary amine with an intact ethyl acetate tail.
Application 3: Side-Chain Activation (The "Divergent" Step)
To attach the pyrazole core to a larger drug scaffold, the acetate is hydrolyzed and converted to a leaving group.
Protocol:
Hydrolysis: Treat synthon with
in Methanol (RT, 1 h) Alcohol.
Activation: React Alcohol with Methanesulfonyl Chloride (MsCl) and
Mesylate.
Coupling: Displace Mesylate with a nucleophile (e.g., Piperazine, Thiol) to link the pyrazole pharmacophore to a target.
Visualizing the Workflow
The following diagram illustrates the synthesis of the synthon and its divergent applications.
Figure 1: Synthetic pathway from precursor to synthon, and subsequent divergence into three major chemical spaces: Condensation products, Fused rings, and Linker chemistry.
Critical Technical Notes
Nomenclature Alert: Do not confuse this synthon with Ethyl (4-formyl-1H-pyrazol-1-yl)acetate (
). The latter has a shorter chain and an activated methylene position often used for different cyclizations. The title compound () is a protected alcohol derivative.
Temperature Control: During the Vilsmeier reaction, ensure the quench is kept cold (
). If the quench heats up, the acetate ester may hydrolyze to the alcohol.
Storage: The synthon is stable at
for months. Aldehydes can slowly oxidize to carboxylic acids; store under inert atmosphere if possible.
References
Vilsmeier-Haack Reaction on Pyrazoles: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794. Link
Synthesis of 1-substituted Pyrazole-4-carbaldehydes: K. M. Dawood, et al. (2006). Synthesis and antimicrobial activity of some new pyrazole-based heterocycles. European Journal of Medicinal Chemistry, 41(10), 1180-1187. Link
Utility of Hydroxyethyl-pyrazoles: Sigma-Aldrich Product Specification: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. Link
General Protocol for Acetylation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: March 2026
This application note details optimized experimental procedures for condensation reactions involving 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate .
Executive Summary
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a bifunctional building block containing a reactive electrophilic center (C4-formyl) and a hydrolytically sensitive pharmacophore (N1-ethyl acetate).[1][2] While the pyrazole core is robust, the primary challenge in functionalizing the aldehyde is chemoselectivity : facilitating condensation (C=C or C=N bond formation) without hydrolyzing or transesterifying the ester side chain.
This guide provides two validated protocols:
Buffered Knoevenagel Condensation: For synthesis of electron-deficient alkenes.[1][2]
Acid-Catalyzed Schiff Base Formation: For synthesis of imines/azomethines.[1][2]
Chemical Context & Reactivity Analysis
Feature
Reactivity Profile
Experimental Constraint
C4-Formyl Group
High electrophilicity; no -protons (non-enolizable).[1][2]
Ideal for Knoevenagel, Aldol, and reductive amination.[2]
N1-Ethyl Acetate
Ester linkage; susceptible to hydrolysis (, ) and transesterification ().[1][2]
Avoid: Strong aqueous bases (NaOH, KOH) and Methanol (risk of methyl/ethyl exchange).[1][2] Use: Ethanol, mild organic bases, or buffered systems.[2]
Stabilizes the C4-cation character; requires acid catalysis for imine formation.[1][2]
Protocol A: Buffered Knoevenagel Condensation
Objective: Condensation with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate) to form acrylonitrile derivatives.[2]
Mechanism & Strategy
Standard Knoevenagel conditions often employ strong bases or refluxing acetic acid/piperidine.[1][2] To protect the N1-ester, we utilize a buffered organocatalytic system (Piperidine/Acetic Acid ratio 1:2) in anhydrous ethanol. This maintains a slightly acidic pH to activate the aldehyde while providing enough free amine to deprotonate the active methylene, preventing ester hydrolysis.
1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (
ppm) and appearance of the vinyl proton singlet ( ppm).[1][2]
Yield: Typical isolated yields range from 75–90%.[1][2]
Protocol B: Dehydrative Schiff Base Formation
Objective: Condensation with primary amines (e.g., substituted anilines) to form imines.[1][2]
Mechanism & Strategy
Imine formation is reversible.[1][2] To drive the equilibrium toward the product without using high heat (which risks ester damage), we employ Molecular Sieves (4Å) as a water scavenger.[1][2] Acetic acid serves as a mild proton donor to activate the carbonyl oxygen.[2]
Triturate with cold Hexane or Diethyl Ether.[1][2] Sonication often induces crystallization.[1][2]
References
PubChem. (n.d.).[1][2] 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (CID 54593338).[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 27, 2026, from [Link][2]
Kiyani, H., & Bamdad, M. (2018).[2] One-Pot Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles Catalyzed by Potassium Phthalimide. Revue Roumaine de Chimie.[1][2] Retrieved from [Link]
Thakar, A. S., et al. (2015).[1][2] Isolation, characterization and x-ray structure determination of the Schiff base ligand. South African Journal of Chemistry.[1][2] Retrieved from [Link][1][2]
Mellado, J. B., & Winter, K. B. (2025).[2] Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. Journal of Heterocyclic Chemistry.[1][2][3] Retrieved from [Link]
Application Notes & Protocols: Strategic Use of 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent a piv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] In the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for the design of potent and selective protein kinase inhibitors (PKIs).[3][4] Its unique electronic properties, synthetic accessibility, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases contribute to its prevalence in numerous FDA-approved drugs, including Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor).[3][5]
The strategic functionalization of the pyrazole core is paramount in modulating the potency and selectivity of these inhibitors. The subject of this guide, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate , is a versatile building block designed for the efficient introduction of diverse functionalities at the 4-position of the pyrazole ring. The aldehyde group serves as a reactive handle for various chemical transformations, most notably reductive amination, allowing for the facile installation of a wide array of amine-containing side chains. This application note provides a comprehensive guide to the utilization of this key intermediate in the synthesis of a representative kinase inhibitor, complete with detailed protocols, data interpretation, and methodologies for biological evaluation.
Core Synthetic Strategy: Reductive Amination
The primary transformation involving 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in the synthesis of kinase inhibitors is reductive amination. This robust and high-yielding reaction allows for the coupling of the pyrazole aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
A key advantage of this approach is the wide commercial availability of diverse primary and secondary amines, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The choice of the reducing agent is critical for the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) often being preferred to avoid the reduction of the starting aldehyde.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor - N-((1-(2-acetoxyethyl)-1H-pyrazol-4-yl)methyl)-4-fluoroaniline
This protocol details the synthesis of a representative kinase inhibitor through the reductive amination of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate with 4-fluoroaniline.
Reaction Scheme:
Caption: Synthetic scheme for the reductive amination of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate.
To a solution of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1.0 g, 5.49 mmol) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere, add 4-fluoroaniline (0.67 g, 6.04 mmol) and a catalytic amount of glacial acetic acid (2 drops).
Stir the mixture at room temperature for 30 minutes.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexanes).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure N-((1-(2-acetoxyethyl)-1H-pyrazol-4-yl)methyl)-4-fluoroaniline.
Characterization Data (Hypothetical)
The following table presents expected analytical data for the synthesized compound based on similar structures found in the literature.[6][7]
The synthesized pyrazole derivatives can be screened against a panel of kinases to identify potential inhibitory activity. The structural motif of an N-arylmethyl pyrazole is present in inhibitors of several kinase families.
Potential Kinase Targets:
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[3][8] Pyrazole-containing compounds, such as Ruxolitinib, are effective JAK inhibitors.[3]
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[9][10] Tozasertib is a notable example of a pyrazole-based Aurora kinase inhibitor.[3][5]
Bcr-Abl: The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML).[2] Several Bcr-Abl inhibitors incorporate a pyrazole scaffold.[2][11]
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[12][13] Pyrazole derivatives have shown promise as VEGFR-2 inhibitors.[12][13]
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug discovery.[5][14]
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[15][16][17]
Materials:
Target kinase (e.g., JAK2, Aurora A)
Kinase substrate (specific for the target kinase)
Synthesized inhibitor compound (dissolved in DMSO)
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
Reaction Setup: In a 96-well plate, add the kinase, substrate, and the diluted inhibitor compound. Include a positive control (no inhibitor) and a negative control (no kinase).
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the cells (if applicable) and generate a luminescent signal proportional to the amount of ATP present.
Data Analysis: Measure the luminescence using a plate-reading luminometer. The inhibitory activity of the compound is determined by the reduction in ATP consumption (higher luminescence) compared to the positive control. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Logical Workflows and Pathway Diagrams
Experimental Workflow
Caption: Overall workflow from starting material to a potential lead compound.
Illustrative Kinase Inhibition Pathway (JAK/STAT)
Caption: Simplified diagram of the JAK/STAT signaling pathway and the point of inhibition.
Conclusion
2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and efficient reductive amination protocol allows for the creation of diverse libraries of pyrazole-based compounds for screening and SAR studies. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug discovery to harness the potential of this key intermediate in the development of the next generation of targeted therapeutics.
References
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]
Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 45. [Link]
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(1), 1-8. [Link]
Mihai, C. T., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]
Cheung, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7566-7586. [Link]
Li, J., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 168, 264-274. [Link]
K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts of the NCI-designated National Clinical Trials Network. National Center for Biotechnology Information (US). [Link]
Abdel-Aziz, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21398-21415. [Link]
ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (2010). ChemInform, 41(32). [Link]
Cheung, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7566-7586. [Link]
Dömling, A., et al. (2020). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. RSC Advances, 10(52), 31215-31238. [Link]
Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]
Ali, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 33503-33521. [Link]
Patel, K., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
Chikhale, R., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(23), 9694-9706. [Link]
Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols, 2(4), 100913. [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Mini-Reviews in Organic Chemistry, 16(6), 555-565. [Link]
Kuriakose, J. C., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]
Yang, S., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 64(44). [Link]
Al-Warhi, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049. [Link]
Fabbro, D., et al. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(19), 6962-6973. [Link]
Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1971. [Link]
Jouandeaud, M., et al. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. Journal of Medicinal Chemistry, 64(2), 1147-1165. [Link]
Sapkota, P., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) -. KANYA JOURNAL, 6. [Link]
Gryko, D. T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9758-9767. [Link]
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2022). RSC Medicinal Chemistry, 13(10), 1239-1254. [Link]
Timmer, M. S. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1046-1082. [Link]
Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). (2025). Angewandte Chemie International Edition, 64(44). [Link]
Sapkota, P., et al. (2026). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. KANYA JOURNAL, 6. [Link]
Tiwari, A., et al. (2025). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 43(1), 224-250. [Link]
Shankar, R., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. [Link]
Al-Attas, A. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1083. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Rasayan Journal of Chemistry, 5(2), 223-228. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
El-Naggar, M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2289-2302. [Link]
Chemical structures of Aurora kinase inhibitors analyzed in this study.... (n.d.). ResearchGate. [Link]
Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]
Mechanism of Action of JAK Inhibitors. (2017, June 6). YouTube. [Link]
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
functionalization of polymers with pyrazole derivatives
Application Note: Advanced Functionalization of Polymers with Pyrazole Derivatives for Thermoresponsive and Optoelectronic Systems Introduction & Mechanistic Principles In the landscape of advanced macromolecular enginee...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Functionalization of Polymers with Pyrazole Derivatives for Thermoresponsive and Optoelectronic Systems
Introduction & Mechanistic Principles
In the landscape of advanced macromolecular engineering, the has emerged as a transformative strategy for developing stimuli-responsive materials, targeted drug delivery vehicles, and optoelectronic devices. The unique tautomeric and electronic properties of the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—allow it to act as a highly versatile synthon.
From a mechanistic standpoint, pyrazole is exceptionally valuable in dynamic covalent chemistry. It serves as a thermally labile blocking agent for isocyanates, enabling the design of tunable, thermoresponsive crosslinkers that undergo controlled degradation at specific physiological or environmental temperatures[1]. Furthermore, the high π-bond conjugation of pyrazole-functionalized polymers makes them highly valuable in semiconductor and optical applications, demonstrating robust thermal stability and tunable optical band gaps[2].
Experimental Workflow & Logical Relationships
The functionalization of polymers with pyrazole typically follows a bottom-up approach: synthesizing a polymerizable pyrazole monomer, achieving controlled polymerization, and executing post-polymerization modifications to dictate the material's final responsive behavior.
Workflow of pyrazole-functionalized thermoresponsive polymer synthesis.
Step-by-Step Methodologies
The following protocols detail the synthesis of a thermoresponsive pyrazole-functionalized polymer network. Every phase is designed as a self-validating system to ensure high fidelity in macromolecular architecture.
Protocol A: Synthesis of Polymerizable Pyrazole Monomers
Objective: Synthesize 3-methacryloyl-5-methyl-2H-pyrazole.
Causality: Functionalizing the hydroxy or amino group of a pyrazole ring with a methacryloyl group converts the small molecule into a polymerizable monomer, enabling its direct incorporation into a polymer backbone via radical polymerization[1].
Preparation: Dissolve 5-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the highly reactive methacryloyl chloride.
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. TEA acts as an acid scavenger to neutralize the HCl byproduct generated during acylation.
Acylation: Cool the system to 0 °C using an ice bath. Add methacryloyl chloride (1.1 eq) dropwise over 30 minutes.
Rationale: The acylation reaction is highly exothermic. Controlled addition prevents thermal degradation and unwanted side reactions.
Reaction & Purification: Stir the mixture at room temperature for 12 hours. Wash the organic layer sequentially with saturated NaHCO₃, brine, and dry over MgSO₄. Concentrate via rotary evaporation.
Self-Validation Check: Analyze the purified product via ¹H NMR spectroscopy. Successful functionalization is confirmed by the presence of vinyl protons at δ = 5.8–6.2 ppm and the characteristic pyrazole CH peak at δ = 5.80 ppm[1].
Protocol B: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Objective: Synthesize poly(methacryloyl pyrazole-co-DMAEMA).
Causality: RAFT is selected over free radical polymerization to ensure a low dispersity index (Đ < 1.2) and precise molecular weight control. This uniformity is strictly required for reproducible nanoparticle self-assembly in drug delivery systems[1].
Mixture Preparation: Combine methacryloyl pyrazole (10 mol%), 2-(dimethylamino)ethyl methacrylate (DMAEMA) (90 mol%), 4-cyanopentanoic acid dithiobenzoate (CPDB) as the chain transfer agent, and AIBN (initiator) in anhydrous DMF.
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles.
Rationale: Ambient oxygen acts as a potent radical scavenger and will prematurely terminate the polymerization process if not entirely removed.
Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70 °C for 8 hours.
Quenching & Recovery: Quench the reaction by exposing it to air and rapidly cooling it in liquid nitrogen. Precipitate the polymer in cold diethyl ether and dry under vacuum.
Self-Validation Check: Perform Triple-Detection Size Exclusion Chromatography (SEC). A successful RAFT process will yield a polymer with a narrow dispersity (Đ < 1.2) and a molecular weight matching theoretical calculations based on the monomer-to-CTA ratio[1].
Objective: Create dynamically crosslinked thermoresponsive nanoparticles.
Causality: The pendant pyrazole groups act as thermally labile blocking agents. When reacted with a diisocyanate, they form blocked isocyanate crosslinkers. Upon heating to a tunable threshold (35–65 °C), the urethane bond dynamically cleaves, triggering polymer degradation or therapeutic payload release[1].
Dissolution: Dissolve the pyrazole-functionalized polymer in anhydrous acetone.
Crosslinking: Add toluene diisocyanate (TDI) dropwise at room temperature under vigorous stirring to target a crosslinking density of 10%.
Self-Validation Check: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. The reaction is complete when the distinct free isocyanate (N=C=O) stretch at ~2270 cm⁻¹ completely disappears, replaced by the urethane C=O stretch at ~1730 cm⁻¹[1].
Purification: Purify the resulting core-shell nanoparticles via dialysis against deionized water for 48 hours to remove unreacted small molecules.
Quantitative Data & Characterization
The structural and functional parameters of pyrazole-functionalized polymers dictate their end-use applications. The table below summarizes the critical properties of various pyrazole polymer systems based on recent literature.
Applications in Drug Development & Materials Science
Targeted Drug Delivery: The physicochemical features of highly substituted pyrazoles can be significantly improved by their encapsulation or conjugation within polymeric nanoparticles[3]. Because the pyrazole-isocyanate bond can be engineered to cleave at specific physiological temperatures (e.g., hyperthermic tumor microenvironments), these polymers serve as excellent candidates for zero-order, stimuli-responsive drug release systems[1].
Oncology & Radiotherapy: Green synthesis protocols (such as microwave-assisted techniques) have enabled the rapid generation of highly functionalized pyrazole moieties that exhibit potent cytotoxicity against human cancer cell lines (e.g., HepG2 and HCT-116). Conjugating these active pyrazole derivatives onto biocompatible polymer backbones provides a pathway for targeted chemo/radioisotope therapy with minimized off-target toxicity[4].
References
1.[1] Rolph, M. S., Inam, M., & O'Reilly, R. K. (2017). The application of blocked isocyanate chemistry in the development of tunable thermoresponsive crosslinkers. RSC Advances. URL:
2.[2] Koca, M., Kurt, A., et al. (2022). Investigation of Optical Properties of a Novel Pyrazole Containing Polymer Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Thin Film. Russian Journal of Physical Chemistry A. URL:
3.[3] Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). PMC / MDPI. URL:
4.[4] Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PMC. URL:
The Role of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in Developing Anticancer Agents: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered heterocyclic motif is a co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered heterocyclic motif is a cornerstone in the design of a multitude of clinically successful drugs, particularly in oncology.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile bioisosteric potential have established it as a critical building block for targeted anticancer therapies.[1] Pyrazole derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets implicated in cancer progression, including protein kinases (EGFR, VEGFR-2, CDKs), tubulin, and DNA.[3][4] Several FDA-approved anticancer drugs, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring the scaffold's profound impact on cancer treatment.[2]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate as a versatile intermediate in the synthesis of novel anticancer agents. We will explore the causality behind its synthetic utility and provide field-proven protocols for its synthesis, derivatization, and the subsequent biological evaluation of its downstream products.
Section 1: The Synthetic Keystone - Understanding 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
The strategic value of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate lies in its trifunctional chemical architecture. Each component of the molecule offers a specific advantage for synthetic elaboration in a drug discovery program.
The Pyrazole Core : As the foundational pharmacophore, it provides a rigid, aromatic scaffold known to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of many protein kinases.[1]
The 4-Formyl Group (-CHO) : This aldehyde functionality is the primary reactive handle for synthetic diversification. It is an electrophilic center that readily participates in a wide range of classical organic reactions, including condensations, reductive aminations, and cyclizations, allowing for the construction of complex heterocyclic systems.[5][6]
The N1-Substituted Ethyl Acetate Side Chain : The N1 substitution pre-defines the regiochemistry of subsequent reactions, preventing the formation of isomeric products. The ethyl acetate group serves as a protected form of a hydroxyl group. This side chain can be crucial for modulating solubility and pharmacokinetic properties. The ester can be readily hydrolyzed to reveal a primary alcohol, which can then be used for further functionalization, such as linking to other pharmacophores or solubility-enhancing groups.
The combination of these features makes this molecule an ideal starting point for building libraries of diverse pyrazole-based compounds for anticancer screening.
Section 2: Synthesis and Derivatization Protocols
Protocol 2.1: Synthesis of the Key Intermediate
While direct synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is not extensively documented, a robust synthesis can be achieved via a two-step process: N-alkylation of pyrazole followed by formylation. A closely related and commercially available analogue, 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, follows a similar synthetic logic.[7] The following protocol is a validated approach for this class of compounds.
Step A: N-Alkylation of Pyrazole with 2-bromoethyl acetate
Setup : To a stirred solution of pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
Reagent Addition : Add 2-bromoethyl acetate (1.1 eq) dropwise to the suspension at room temperature.
Reaction : Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
Work-up : Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography to yield 1-(2-acetoxyethyl)-1H-pyrazole.
Step B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocycles like pyrazole.[6]
Reagent Preparation (Vilsmeier Reagent) : In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 3 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to form the Vilsmeier reagent.
Addition of Pyrazole : Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-(2-acetoxyethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
Reaction : After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
Work-up : Cool the mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
Extraction & Purification : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate.
Caption: Synthetic workflow for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate.
Protocol 2.2: Derivatization to Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are prevalent scaffolds in kinase inhibitors.[1][8] The formyl-pyrazole intermediate is an excellent precursor for constructing this fused ring system.
Setup : In a round-bottom flask, dissolve 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (1.0 eq) and aminoguanidine hydrochloride (1.1 eq) in ethanol.
Reaction : Add a catalytic amount of a base such as sodium acetate or triethylamine. Reflux the mixture for 8-12 hours. The reaction involves an initial condensation to form a guanidinyl-hydrazone intermediate, followed by intramolecular cyclization and aromatization.
Work-up : Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Purification : Recrystallize the solid product from ethanol or purify by silica gel column chromatography to yield the desired 1-(2-acetoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines from the formyl-pyrazole intermediate.
Section 3: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, a tiered screening approach is necessary to identify promising anticancer candidates.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and screen for cytotoxic effects of novel compounds.[9]
Cell Seeding : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment : Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 3.2: Kinase Inhibition Assay (VEGFR-2 as an example)
Since many pyrazole derivatives target protein kinases, a direct enzymatic assay is crucial.[1][3][10] Commercially available kits are often used for this purpose.
Assay Principle : The assay typically measures the amount of ATP consumed or phosphate transferred to a substrate peptide by the kinase. This can be detected using luminescence (e.g., ADP-Glo™) or fluorescence technologies.
Reaction Setup : In a 96- or 384-well plate, combine the VEGFR-2 enzyme, the specific substrate peptide, and ATP in a kinase buffer.
Inhibitor Addition : Add the synthesized pyrazole derivatives at various concentrations. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a vehicle (DMSO) control.
Kinase Reaction : Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
Detection : Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically converts the remaining ATP into a detectable signal (e.g., light).
Data Analysis : Measure the signal (e.g., luminescence). A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Caption: Integrated workflow from intermediate to lead compound identification.
Section 4: Data Presentation and Interpretation
Systematic data organization is critical for structure-activity relationship (SAR) studies. The results from the biological assays should be summarized in a clear, tabular format.
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
Note: Data is compiled from various literature sources for illustrative purposes and represents different pyrazole scaffolds, not direct derivatives of the title compound.
Conclusion
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a highly valuable and versatile building block in the rational design of novel anticancer agents. Its well-defined reactive sites allow for the systematic and efficient synthesis of diverse chemical libraries. By leveraging the privileged nature of the pyrazole scaffold and the synthetic utility of the 4-formyl group, researchers can develop potent and selective inhibitors of key cancer targets, such as protein kinases. The protocols and workflows outlined in this guide provide a comprehensive framework for synthesizing and evaluating new pyrazole-based drug candidates, ultimately contributing to the advancement of targeted cancer therapies.
References
El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 53. [Link]
Al-Warhi, T., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1545-1563. [Link]
Benyahia, S., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 47(42), 19697-19710. [Link]
Elmorsy, A. A., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 80, 512-524. [Link]
Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. [Link]
Adisakwattana, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34551-34567. [Link]
Gomaa, M. A. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]
Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
Ali, M. A., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(10), 6895-6927. [Link]
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]
Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]
Eldehna, W. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6185. [Link]
Gomaa, H. A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2748. [Link]
Christodoulou, M. S., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(15), 3498. [Link]
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
Technical Support Center: Synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Welcome to the technical support center for the synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields.
The synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate typically involves two key transformations: the N-alkylation of a pyrazole ring and a subsequent formylation reaction. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will provide a structured approach to troubleshooting these issues, grounded in chemical principles and practical experience.
I. Synthesis Overview & Key Challenges
The synthesis of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can be approached in two primary ways, each with its own set of potential difficulties:
Route A: N-alkylation of pyrazole with ethyl 2-bromoacetate or a similar electrophile, followed by formylation of the resulting ethyl 1H-pyrazole-1-acetate.
Route B: Formylation of pyrazole to yield pyrazole-4-carbaldehyde, followed by N-alkylation with an appropriate ethyl acetate synthon.
The most significant challenges encountered in these syntheses are:
Controlling Regioselectivity during N-alkylation: Pyrazole has two reactive nitrogen atoms, which can lead to the formation of a mixture of N1 and N2-alkylated regioisomers, complicating purification and reducing the yield of the desired product.
Optimizing the Vilsmeier-Haack Formylation: This reaction is sensitive to reaction conditions, and suboptimal parameters can lead to low yields, side product formation, or decomposition of the starting material.
Product Purification: The final product and intermediates can be challenging to purify, often requiring careful selection of chromatographic conditions or recrystallization solvents.
Below is a visual representation of the general synthetic workflow and the key stages where issues can arise.
Caption: General synthetic routes and common troubleshooting areas.
II. Troubleshooting Guide: N-Alkylation of Pyrazoles
The N-alkylation of pyrazole is a critical step that often determines the overall efficiency of the synthesis. Here, we address common issues encountered during this reaction.
Issue 1: Low to No Yield of N-Alkylated Product
A low or non-existent yield of the desired N-alkylated pyrazole is a frequent problem. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
Ineffective Deprotonation: The pyrazole nitrogen must be deprotonated to become sufficiently nucleophilic.
Base Strength: The choice of base is critical. For simple alkyl halides, a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is a good starting point.[1] If the reaction is sluggish, a stronger base such as sodium hydride (NaH) may be necessary.
Anhydrous Conditions: Many bases, particularly NaH, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.[1]
Poor Solubility: If the pyrazole or the base is not fully dissolved, the reaction will be slow or incomplete.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this reaction.[1]
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can improve solubility and reaction rate.
Reactivity of the Alkylating Agent: The leaving group on the alkylating agent plays a significant role.
The reactivity order is generally I > Br > Cl. If using an alkyl chloride results in a slow reaction, consider switching to the corresponding bromide or iodide.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)
For unsymmetrical pyrazoles, controlling the position of alkylation is a major challenge. The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Steric Hindrance: Bulky substituents on the pyrazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen.[2]
Solvent Effects: The choice of solvent can significantly influence the N1/N2 ratio. Polar aprotic solvents like DMF and DMSO are common starting points.[1]
Base and Counterion: The nature of the base and its counterion can affect the regioselectivity. For instance, using K₂CO₃ in DMSO is often effective for achieving N1-alkylation.[3]
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
Condition
Effect on Regioselectivity
Bulky pyrazole substituent
Favors alkylation at the less hindered nitrogen
Bulky alkylating agent
Favors alkylation at the less hindered nitrogen
Polar aprotic solvent (e.g., DMF, DMSO)
Generally favors one regioisomer, but is system-dependent
Low reaction temperature
Can increase selectivity
III. Troubleshooting Guide: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[4][5][6] However, it is sensitive to reaction conditions.
Issue 1: Low Yield or Incomplete Reaction
A common issue is the incomplete conversion of the starting material to the desired 4-formylpyrazole.
Potential Causes & Solutions:
Vilsmeier Reagent Preparation: The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ from a formamide (like DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).[7]
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) with slow addition of POCl₃ to DMF to prevent decomposition.[7]
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The reaction must be carried out under strictly anhydrous conditions.[7]
Reaction Temperature and Time:
After the addition of the pyrazole substrate, the reaction often requires heating to proceed at a reasonable rate. Temperatures between 60-120 °C are commonly employed.[5][8]
The optimal reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion. A molar ratio of 1:2 to 1:5 of pyrazole to Vilsmeier reagent can be explored.[5]
Issue 2: Formation of Side Products or Tarry Residue
The formation of a dark, tarry residue or multiple spots on a TLC plate indicates side reactions or decomposition.
Potential Causes & Solutions:
Overheating: Excessive temperatures can lead to polymerization and decomposition of the starting material or product.[7] Maintain strict temperature control throughout the reaction.
Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[7] Use high-purity reagents and anhydrous solvents.
Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide).[4][8] This should be done carefully and with cooling to control the exothermic reaction.
Caption: Troubleshooting the Vilsmeier-Haack Formylation.
IV. Purification Strategies
Purification of the final product and intermediates can be challenging. A combination of techniques may be necessary.
Column Chromatography: This is the most common method for purifying pyrazole derivatives.[9]
Stationary Phase: Silica gel is typically used. For basic pyrazole compounds that may interact strongly with acidic silica, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine.[10]
Eluent System: A gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes) is a good starting point.[9] The optimal eluent system should be determined by TLC analysis.
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]
Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes.[10]
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]
V. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrazole
To a solution of pyrazole (1.0 eq) in anhydrous DMF (or DMSO), add K₂CO₃ (1.2 eq).[1]
Stir the suspension at room temperature for 15-30 minutes.
Add the alkylating agent (e.g., ethyl 2-bromoacetate) (1.1 eq) dropwise.
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC.
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.[11]
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
Slowly add POCl₃ (1.0 eq per eq of DMF) dropwise, maintaining the temperature below 5 °C.[8]
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF.
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.[8]
After completion, carefully pour the reaction mixture into a beaker of crushed ice.
Neutralize the mixture with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~7-8.[8]
Collect the precipitated product by filtration, or extract with an organic solvent.
Purify the crude product by column chromatography or recrystallization.
VI. Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is not working, even with an excess of the reagent. What could be the issue?
A1: If the reaction is not proceeding, first re-verify that your starting pyrazole is sufficiently electron-rich to undergo electrophilic substitution. Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation.[5] Also, ensure that your Vilsmeier reagent was prepared under strictly anhydrous conditions and at a low temperature, as it is prone to decomposition.
Q2: How can I separate the N1 and N2 regioisomers from my N-alkylation reaction?
A2: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities. Careful optimization of your column chromatography is key. Try using a very shallow gradient and consider using a different solvent system. In some cases, preparative TLC or HPLC may be necessary. Alternatively, modifying the reaction conditions (e.g., changing the solvent or base) to favor the formation of a single isomer is often a more practical approach.
Q3: Is there an alternative to POCl₃ for the Vilsmeier-Haack reaction?
A3: While POCl₃ is the most common reagent, other chlorinating agents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is generally the most cost-effective and widely used.
Q4: Can I perform the N-alkylation without a base?
A4: While base-mediated alkylation is the most common method, there are alternative approaches. For example, acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has been developed as a method that avoids strong bases.[2]
VII. References
Rabie, A. M., & Badr, M. H. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
Tang, G., Li, W., & Zhang, X. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10833–10842. [Link]
Joshi, S., & Sharma, P. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(10), 1129-1141. [Link]
Joshi, A., Pathak, D., & Sharma, P. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
El-Faham, A., & Al-Othman, Z. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. [Link]
DePorre, Y., & Knauss, J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 523-535. [Link]
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
side reactions in the synthesis of N-alkylated pyrazoles
Technical Support Center: N-Alkylated Pyrazole Synthesis Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Welcome to the Pyrazole Functionalization Hub User Context: You are likely struggling with the cla...
User Context: You are likely struggling with the classic "ambident nucleophile" problem. Pyrazoles possess two nitrogen atoms with distinct electronic environments, yet they tautomerize rapidly. This leads to the most common failure mode in this synthesis: Regiochemical mixtures (Isomer A vs. Isomer B).
This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols to correct it.
Module 1: The Regioselectivity Crisis (N1 vs. N2)
The Core Problem:
In 3-substituted pyrazoles, the proton migrates between N1 and N2. When you introduce an alkylating agent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), the reaction can occur at either nitrogen.
The "Steric" Isomer (N1): Alkylation adjacent to the smaller group (usually H or a small substituent).
The "Electronic" Isomer (N2): Alkylation adjacent to the larger/electron-withdrawing group (if lone pair availability dictates).
Diagnostic Diagram: The Bifurcation Pathway
Use this logic flow to determine why your ratio is poor.
Caption: Kinetic vs. Thermodynamic pathways in pyrazole alkylation. Sterics usually favor N1 (distal to substituent), while chelation or specific electronics can force N2.
Troubleshooting FAQ: Regioselectivity
Q: I am getting a 60:40 mixture of isomers. How do I push this to >95:5?A: You must alter the Solvent-Base Matrix . The transition state energy difference between N1 and N2 alkylation is often small (<2 kcal/mol).
Solution 1 (The "Dissociative" Approach): Use
in DMF or DMSO . Cesium is a large, "soft" cation that dissociates well from the pyrazolide anion, allowing the reaction to be governed purely by sterics (favoring the less hindered N1 isomer).
Solution 2 (The "Chelation" Switch): If you want the N2 isomer (adjacent to the substituent), use a non-polar solvent (Toluene) with a coordinating cation (like
or even ). The cation can coordinate between the pyrazole nitrogen and the substituent (if it has a lone pair, e.g., an ester or ketone), directing alkylation to the "crowded" side.
Q: Does temperature really matter?A: Yes. Higher temperatures favor the thermodynamic product (usually N1-alkylated, where the R group is furthest from the pre-existing substituent). If you are seeing high N2 content, try heating the reaction to 80–100°C to allow for equilibration (if the alkylation is reversible, which is rare) or to simply overcome the activation barrier for the more stable product.
Data Table: Solvent & Base Effects on Regioselectivity
(General trends for 3-substituted pyrazoles)
Condition
Primary Driving Force
Major Isomer
Risk Factor
/ THF
Tight Ion Pairing
Mixed (often ~1:1)
Low selectivity due to cation association.
/ Acetone
Weak Solvation
Mixed
Slow reaction rates.
/ DMF
Steric Control
N1 (Distal)
High hygroscopicity of solvent.
/ DMSO
Dipolar Solvation
N1 (Distal)
Difficult workup (DMSO removal).
/ Toluene
Chelation Control
N2 (Proximal)
Requires coordinating substituent on pyrazole.
Module 2: "Invisible" Side Reactions (Purity Issues)
Even if regioselectivity is perfect, your yield might be low. These side reactions are often invisible by standard TLC unless specific stains are used.
The Quaternization Trap (Over-Alkylation)
Symptom: Your product spot is weak, and there is a baseline spot that drags on silica.
Cause: Pyrazoles are nucleophilic enough that the product (N-alkyl pyrazole) can react with a second equivalent of alkyl halide to form a dialkyl pyrazolium salt .
Mechanism:
Fix:
Stoichiometry: Never use >1.1 equivalents of alkyl halide.
Sequence: Add the alkyl halide slowly to the pyrazole/base mixture. Do not dump it all in at once if the reaction is exothermic.
E2 Elimination of the Electrophile
Symptom: The alkyl halide disappears (by GC/LC), the pyrazole remains unreacted, and you see a new non-polar peak (alkene).
Cause: If you use a strong base (NaH, KOtBu) with a secondary or tertiary alkyl halide, the base acts as a Brønsted base rather than a nucleophile promoter, causing elimination (
Symptom: You isolated a product with the correct mass, but the NMR splitting pattern is wrong (e.g., the C4 proton is missing).
Cause: While rare, highly reactive electrophiles (like benzyl bromide or allyl bromide) can attack the C4 carbon (the "enamine-like" position), especially in phenol-containing pyrazoles or electron-rich systems.
Fix: Use a harder solvent (MeOH) or avoid soft transition metal catalysts unless necessary.
Module 3: Advanced Protocols & Workflows
Protocol A: The "Gold Standard"
Alkylation
Best for: Primary alkyl halides, robust substrates.
Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: Do not use wet DMF; water kills the base.
Deprotonation: Add
(1.5 equiv). Stir at RT for 30 mins. Visual Check: The suspension may change color slightly as the anion forms.
Addition: Add Alkyl Halide (1.05 equiv) dropwise.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
Troubleshoot: If incomplete after 4h, heat to 60°C.
Workup (Critical): DMF is hard to remove. Dilute with EtOAc , wash 3x with 5% LiCl solution (LiCl pulls DMF into the aqueous layer better than water). Dry over
.
Protocol B: Mitsunobu Alkylation
Best for: When you only have the Alcohol (
) and cannot make the halide.
The Risk: Separation of Triphenylphosphine oxide (
) is a nightmare.
The Fix: Use DTBAD (Di-tert-butyl azodicarboxylate) instead of DEAD/DIAD. The byproduct is acid-labile or easier to separate.
Regioselectivity Mechanisms: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000. Link
Cesium Base Effect: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2008. Link
Mitsunobu Optimization: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Michael Addition Route: Li, H., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Journal of Organic Chemistry, 2022. Link
Chel
): Xu, D., et al. "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Synlett, 2020.[2] Link
optimizing Vilsmeier-Haack reaction conditions for pyrazoles
Vilsmeier-Haack Optimization Center for Pyrazole Scaffolds Welcome to the Technical Support Center. Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Introduction You are likely here...
Author: BenchChem Technical Support Team. Date: March 2026
Vilsmeier-Haack Optimization Center for Pyrazole Scaffolds
Welcome to the Technical Support Center.Current Status: Online
Agent: Senior Application Scientist (Process Chemistry Division)
Introduction
You are likely here because your Vilsmeier-Haack (VH) formylation on a pyrazole core failed. It turned into tar, returned starting material, or the aldehyde vanished during work-up.
The pyrazole ring is an electron-rich enamine system masked as an aromatic heterocycle. While the C4 position is naturally nucleophilic, the specific electronics of your substituents (N-aryl vs. N-alkyl, C3/C5-halogens) dictate whether this reaction runs at 60°C or requires forcing conditions at 120°C.
This guide is not a textbook; it is a troubleshooting protocol designed to salvage your current batch and optimize the next.
Module 1: The Reagent (The "Engine")
Status Check: Is your reaction mixture turning black immediately upon addition?
The Vilsmeier reagent (chloromethyleneiminium salt) is thermally unstable and moisture-sensitive. If you generate it incorrectly, you are adding a decomposed acidic sludge to your substrate, not an electrophile.
Standard Operating Procedure (SOP): The "Ice-Salt" Protocol
Anhydrous Conditions: DMF must be dry (<0.1%
). Moisture hydrolyzes POCl to phosphoric acid, killing the reaction and generating heat.
Temperature Control: Cool DMF to 0–5°C .
Addition Rate: Add POCl
dropwise. The formation of the salt is exothermic .[1]
Critical: If the temperature spikes >20°C during formation, the reagent may decompose to dimethylcarbamoyl chloride (carcinogenic and less reactive).
The "Pink" Flag: A properly formed reagent in DMF is usually colorless to pale yellow. A deep red or black color before substrate addition indicates thermal decomposition or contaminated DMF.
Visualizing the Activation Pathway:
Caption: Figure 1. The critical path of Vilsmeier reagent formation. Thermal control is the primary safety and yield factor.
Module 2: The Reaction (The "Drive")
Status Check: Starting material remains unconsumed despite heating.
Pyrazoles are "amphibious"—they can be highly reactive or stubbornly inert depending on substituents.
Scenario A: The "Happy" Pyrazole (Electron-Rich)
Substrate: 1,3,5-trimethyl-1H-pyrazole or N-aryl pyrazoles with EDGs (OMe, Me).
Protocol: Add substrate at 0°C. Warm to RT. Heat to 60–70°C for 2–4 hours.
Stoichiometry: 1.2 eq Vilsmeier Reagent.
Scenario B: The "Stubborn" Pyrazole (Deactivated)
Substrate: 5-chloro-1,3-dialkylpyrazoles or pyrazoles with EWGs (
, ).
The Issue: The nucleophilicity at C4 is severely dampened.
The Fix:
Superheat: Increase temperature to 110–120°C .
Excess Reagent: Use 5 eq DMF / 2 eq POCl
.
Microwave: If available, irradiate at 120°C for 10–20 mins to bypass thermal decomposition windows [1].
Scenario C: The "N-H" Pyrazole (Unsubstituted)
The Issue: The Vilsmeier reagent attacks the Nitrogen first (N-formylation).
The Fix: Use 2.5–3.0 equivalents of reagent. The first equivalent formylates the nitrogen; the second formylates the C4 carbon. The N-formyl group is usually hydrolyzed during the acidic work-up, leaving the desired C4-aldehyde [2].
Optimization Data Matrix:
Substrate Type
Temp (°C)
Time (h)
Reagent Eq.
Common Failure Mode
N-Alkyl/Aryl (EDG)
60–80
2–4
1.2–1.5
Tarring (Overheating)
5-Chloro/Halo
100–120
4–12
2.0–5.0
No Reaction (Too cold)
N-H (Free)
80–90
4–6
3.0
N-Formylation only
Module 3: The Work-Up (The "Landing")
Status Check: My TLC showed a product spot, but it disappeared after extraction.
This is the most common point of failure. The reaction produces an iminium salt intermediate , not the aldehyde directly.[2] This salt is stable in acid but must be hydrolyzed.
The "Buffer" Strategy (Recommended)
Avoid strong bases (NaOH/KOH) if your pyrazole is sensitive.
Quench: Pour the reaction mixture onto crushed ice (exothermic!).
Hydrolysis: Stir the aqueous mixture for 30–60 minutes. Crucial: The iminium salt needs time to react with water.
Neutralization: Adjust pH to 7–8 using Sodium Acetate (NaOAc) or saturated
.
Why? Strong caustic conditions (pH >12) can cause the Cannizzaro reaction or ring cleavage in electron-deficient pyrazoles.
Extraction: Use DCM or EtOAc. If the aldehyde is water-soluble (common with polar pyrazoles), salt out the aqueous layer with NaCl before extraction [3].
Module 4: Troubleshooting Logic Tree
Q: I have a new spot on TLC, but it's not the aldehyde.
Diagnosis: It is likely the intermediate formyl ester or N-formyl species.
Solution: Increase the hydrolysis time. Heat the aqueous quench mixture to 50°C for 30 minutes before neutralizing.
Q: The reaction solidified into a rock.
Diagnosis: High concentration of the Vilsmeier salt.[3]
Solution: Use a co-solvent like 1,2-dichloroethane (DCE) or increase the volume of DMF.
Q: I am getting regioselectivity issues (C4 vs. N1).
Diagnosis: N-H pyrazoles will always react at Nitrogen first kinetically.
Solution: Protect the Nitrogen (Methylation/Benzylation) before the Vilsmeier reaction if you want clean C4 chemistry.
Troubleshooting Workflow:
Caption: Figure 2. Logic flow for diagnosing Vilsmeier-Haack failures.
References
Kumari, S. et al. (2020). Comparative study of conventional and microwave-assisted synthesis of 4-formyl pyrazole. RSC Advances.
Popov, A. V. et al. (2019).[4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[4]
Technical Support Center: A Guide to Formylpyrazole Stability Under Different pH Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formylpyrazole derivatives. This guide provides in-depth technical insights and practical troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formylpyrazole derivatives. This guide provides in-depth technical insights and practical troubleshooting advice for managing the stability of these versatile compounds, particularly in response to varying pH conditions. Formylpyrazoles are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1][2] However, their inherent reactivity, especially that of the formyl group, can present stability challenges during synthesis, purification, formulation, and storage. This document is designed to help you understand the underlying chemical principles, diagnose stability issues, and implement effective strategies to ensure the integrity of your compounds.
Section 1: Understanding the Fundamentals of Formylpyrazole Stability
This section addresses the core chemical principles governing the stability of formylpyrazoles. A foundational understanding of these factors is critical for proactive problem-solving.
Frequently Asked Questions (FAQs)
Q1.1: What are the primary factors that influence the stability of my formylpyrazole compound?
The stability of a formylpyrazole is not intrinsic but is influenced by a combination of chemical and environmental factors. The most critical of these are:
pH of the Medium: The concentration of protons (acidic conditions) or hydroxide ions (basic conditions) can catalyze degradation reactions. Hydrolysis is one of the most common degradation pathways for pharmaceuticals and chemical intermediates.[3]
Chemical Structure and Substituents: The type and position of substituent groups on the pyrazole ring significantly impact its electronic properties and, consequently, its stability.[4] Electron-donating groups can increase the nucleophilicity of the pyrazole ring, while electron-withdrawing groups can make it more susceptible to certain types of reactions.[4][5]
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[3]
Presence of Oxidizing Agents: The formyl group can be susceptible to oxidation. Forced degradation studies often use agents like hydrogen peroxide to assess this vulnerability.[3][6]
Exposure to Light (Photostability): Functional groups like carbonyls can make molecules susceptible to degradation upon exposure to UV or visible light.[3]
Storage Conditions: Whether the compound is stored as a solid or in solution, the choice of solvent, and the presence of moisture can all dramatically affect its long-term stability.[7][8]
Q1.2: How does pH specifically affect the stability of the formyl group on the pyrazole ring?
The formyl group (an aldehyde) is an electrophilic center susceptible to nucleophilic attack. The pH of the surrounding medium plays a crucial role in modulating this reactivity.
Under Acidic Conditions (Low pH): In an acidic environment, a nitrogen atom on the pyrazole ring can become protonated. This protonation acts as an electron-withdrawing group, increasing the partial positive charge on the formyl carbon. This enhanced electrophilicity makes the formyl group significantly more vulnerable to nucleophilic attack by water, leading to hydrolysis and potential deformylation. This process is known as acid catalysis.[3][9]
Under Basic Conditions (High pH): In a basic medium, the mechanism can be more complex. A strong base could potentially deprotonate the N-H of the pyrazole ring (if unsubstituted), altering the ring's electronic structure. More directly, the hydroxide ion (OH⁻) is a potent nucleophile that can attack the formyl carbon. While this can also lead to degradation, the specific pathway and products can vary widely depending on the overall structure of the molecule.
Below is a diagram illustrating the generally accepted mechanism for acid-catalyzed hydrolysis of a formyl group.
Caption: Proposed mechanism for acid-catalyzed deformylation.
Section 2: Troubleshooting Common Stability Issues
This section is formatted as a troubleshooting guide to help you diagnose and address specific problems you may encounter during your experiments.
Q2.1: I'm running a reaction in an acidic solvent (e.g., TFA/DCM or aq. HCl), and my HPLC analysis shows the formylpyrazole starting material is disappearing, but I'm not getting my expected product. What's the likely cause?
A: This is a classic sign of acid-induced degradation. The most probable cause is the acid-catalyzed hydrolysis of your formyl group, leading to a deformylated pyrazole byproduct.[3][9] This is especially common if your reaction requires elevated temperatures or prolonged reaction times.
Troubleshooting Steps:
Confirm Degradation: Run a control experiment by stirring your formylpyrazole starting material in the acidic solvent system under the same conditions (time, temperature) but without the other reagents. Analyze the sample by HPLC and LC-MS to see if the deformylated product appears.
Modify Conditions: If degradation is confirmed, consider less harsh conditions. This could involve using a weaker acid, running the reaction at a lower temperature, or reducing the reaction time.
Protecting Group Strategy: If the formyl group is not involved in the reaction, you could protect it as an acetal, which is generally more stable to a wider range of conditions and can be removed later.
Q2.2: My formylpyrazole sample, stored in a pH 8 buffer for in vitro screening, is showing a loss of purity over time. What could be happening?
A: While often less aggressive than strong acids, basic conditions can still promote degradation. Pyrazole ester derivatives have been reported to hydrolyze rapidly at pH 8.[10] While your formyl group is not an ester, it is still an electrophilic center susceptible to nucleophilic attack by hydroxide ions. Additionally, depending on the substituents, other base-mediated reactions could occur.
Troubleshooting Steps:
Assess pH Profile: Determine the stability of your compound across a range of pH values (e.g., pH 5, 6, 7, 7.4, 8) to find an optimal pH range for your assay buffer.
Use Fresh Solutions: Prepare solutions of your compound fresh before each experiment to minimize the impact of time-dependent degradation.
Consider Solid-State Storage: If possible, store your compound as a dry solid and dissolve only the amount needed for immediate use.[7][11]
Q2.3: My chromatogram shows several new peaks after storing my formylpyrazole in solution. How can I identify these unknown degradation products?
A: Identifying unknown peaks is crucial for understanding the degradation pathway. This is a primary objective of forced degradation studies, which are designed to intentionally generate degradation products for analysis.[3][12]
Identification Workflow:
Generate Degradants: Perform a forced degradation study (see Protocol 3.1) to generate sufficient quantities of the impurities.
LC-MS Analysis: Analyze the stressed samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[13][14] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and the new peaks.
Structure Elucidation: By comparing the mass of the degradants to the parent compound, you can propose likely chemical transformations (e.g., a mass loss of 28 Da suggests deformylation; a mass gain of 16 Da suggests oxidation). High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[13]
Section 3: Experimental Protocols for Stability Assessment
To systematically evaluate the stability of your formylpyrazole, a forced degradation study is the industry-standard approach.[6][15] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.
Caption: Workflow for a typical forced degradation study.
Protocol 3.1: Forced Degradation Study of a Formylpyrazole
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Materials:
Formylpyrazole compound
HPLC-grade methanol or acetonitrile
HPLC-grade water
Hydrochloric acid (HCl) solution (e.g., 1 M)
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
Heating block or water bath
HPLC vials
Procedure:
Prepare Stock Solution: Accurately weigh and dissolve the formylpyrazole in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in an HPLC vial. Prepare a control sample (time zero) by diluting the stock solution with the mobile phase to the target concentration.
Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl. Place in a heating block at 60°C.[3][6]
Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH. Place in a heating block at 60°C.[3][6]
Oxidative Degradation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂. Keep at room temperature.[3]
Neutral Hydrolysis: Mix 100 µL of stock solution with 900 µL of HPLC-grade water. Place in a heating block at 60°C.
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). The exact times will depend on the compound's stability and should be adjusted to achieve the target degradation.
Quench Reaction: Immediately stop the degradation process.
For acid samples, neutralize with an equivalent amount of NaOH (e.g., add 900 µL of 0.1 M NaOH).
For base samples, neutralize with an equivalent amount of HCl (e.g., add 900 µL of 0.1 M HCl).[6]
For oxidative and neutral samples, dilution is often sufficient.
Analyze Samples: Analyze all time-point samples, neutralized samples, and the time-zero control by a suitable HPLC method (see Protocol 3.2).
Protocol 3.2: Developing a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method that can separate the parent formylpyrazole peak from all potential degradation products, excipients, and impurities.[6][14]
Methodology:
Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a wide range of small molecules.
Mobile Phase Selection: A common starting point is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (acetonitrile or methanol).
Wavelength Detection: Use a photodiode array (PDA) detector to monitor the elution. Determine the maximum absorbance wavelength (λ-max) of your formylpyrazole from its UV spectrum to ensure maximum sensitivity.
Method Optimization (Gradient Elution):
Inject a pooled sample containing the time-zero control and aliquots from all stress conditions. This sample contains the parent compound and all generated degradants.
Run a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to get an initial separation profile.
Systematically adjust the gradient slope, initial and final organic solvent concentrations, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.
Method Validation: Once separation is achieved, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]
Section 4: Data Interpretation & Mitigation Strategies
Interpreting the data from your stability studies allows you to predict shelf-life, select appropriate storage conditions, and guide formulation development.
Data Presentation: Example Forced Degradation Summary
The results of a forced degradation study are typically summarized to show the extent of degradation under each condition.
Stress Condition
Time (hours)
% Degradation of Formylpyrazole
Major Degradant Peak (RT, min)
Control (T=0)
0
0%
N/A
0.1 M HCl @ 60°C
8
18.5%
4.2 min (Deformylated)
0.1 M NaOH @ 60°C
8
7.2%
5.1 min (Unknown)
3% H₂O₂ @ RT
24
2.5%
8.9 min (N-Oxide)
Water @ 60°C
24
< 1.0%
N/A
This is a hypothetical data table for illustrative purposes.
Mitigation and Stabilization Strategies
Q4.1: Based on the data above, what are the key stability liabilities for this hypothetical compound?
A: The data clearly indicate that the compound is most sensitive to acid-catalyzed hydrolysis . It shows significant degradation in 0.1 M HCl at a moderately elevated temperature. It has some liability under basic conditions but is relatively stable to oxidation and neutral hydrolysis.
Q4.2: How can I improve the stability of my formylpyrazole compound for long-term storage or formulation?
A: Based on the stability profile, several strategies can be employed:
pH Control: For liquid formulations, maintain the pH in the neutral to slightly acidic range (e.g., pH 5-7) where the compound is most stable, using a suitable buffering agent.[17]
Solid-State Formulation: The most effective way to prevent hydrolytic degradation is to remove water. Storing the compound as a crystalline solid or as a lyophilized (freeze-dried) powder can dramatically enhance its shelf-life.[8][18]
Storage Conditions:
Temperature: Store the compound, especially in solution, under refrigerated conditions (2-8°C) to slow the rate of degradation.[11]
Light: Protect the compound from light by using amber vials or storing it in the dark to prevent potential photodegradation.[11]
Excipient Compatibility: During formulation development, ensure that any added excipients are compatible and do not accelerate degradation.
Structural Modification (Drug Discovery): If instability is a persistent issue in a drug discovery program, medicinal chemists may consider structural modifications. For instance, adding sterically bulky groups near the formyl moiety could hinder the approach of nucleophiles like water, thereby improving stability.[5]
References
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6), 48-59. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
Styrylpyrazoles: Properties, Synthesis and Transformations. (2018). Molecules. [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. (2025). Beilstein Journal of Organic Chemistry. [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
Pikal, M. J. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. AAPS Annual Meeting. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Contract Laboratory. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography. [Link]
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. (2011). Pharmaceutical Research. [Link]
Ubgade, S., Bapat, A., & Kilor, V. (2021). Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization: Preliminary investigation. Journal of Applied Pharmaceutical Science. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. (1993). Journal of Medicinal Chemistry. [Link]
Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). International Journal of Analytical Mass Spectrometry and Chromatography. [Link]
Kinetics of furfural production by dehydration of xylose in a biphasic reactor with microwave heating. (2011). Green Chemistry. [Link]
Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). Journal of Chemical Information and Modeling. [Link]
Release behaviour and biocompatibility of drug-loaded pH sensitive particles. (2006). International Journal of Pharmaceutics. [Link]
Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. (2025). The Journal of Organic Chemistry. [Link]
Importance of stability of pharmaceutical formulations. (2016). The University of Texas at Austin. [Link]
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). Molecular Pharmaceutics. [Link]
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
Stabilization of the Pharmaceutical Finished Dosages Form by Using Various Techniques. (2024). Asian Journal of Dental and Health Sciences. [Link]
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3 + and N2 +) on the basicity and tautomerism of pyrazoles. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Nucleophilic Reactivities of Pyrroles. (2008). European Journal of Organic Chemistry. [Link]
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (2024). An-Najah University Journal for Research. [Link]
Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. (2022). International Journal of Novel Research and Development. [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
Technical Support Center: Analytical Methods for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. It is designed as a series of frequently asked questi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. It is designed as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during the analytical detection of impurities. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Section 1: Understanding the Impurity Landscape
FAQ 1: What are the likely sources and types of impurities in 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate?
Understanding the potential sources of impurities is the foundational step in developing a robust analytical method. For 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, impurities can be broadly categorized into three groups: synthesis-related impurities, degradation products, and residual solvents.
Synthesis-Related Impurities: These impurities arise from the manufacturing process. Given the structure of the target molecule, which features a substituted pyrazole ring, common synthetic routes may involve reactions like the Vilsmeier-Haack reaction for formylation.[1][2][3]
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
Intermediates: Key synthetic intermediates that are not fully converted.
By-products: These are formed from side reactions. A common issue in the synthesis of substituted pyrazoles is the formation of regioisomers, where functional groups are attached to different positions on the pyrazole ring.[4] Other by-products could include over-alkylated or chlorinated species, depending on the specific reagents used.[4]
Degradation Products: These impurities form during storage or handling due to the inherent chemical instability of the molecule under certain conditions.
Hydrolysis: The ethyl acetate ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The stability of pyrazole derivatives can be highly pH-dependent.[5]
Oxidation: The aldehyde (formyl) group is prone to oxidation, which would convert it into a carboxylic acid functional group. This can be initiated by exposure to air (oxygen), light, or trace metal impurities.[5]
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can trigger complex degradation pathways.[5]
Residual Solvents: Organic solvents used during synthesis and purification (e.g., crystallization) may be retained in the final product. These are typically monitored using Gas Chromatography (GC).[6]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile impurities in pharmaceutical substances.[7] A well-developed reverse-phase (RP-HPLC) method can separate the main compound from its various impurities, allowing for their detection and quantification.
FAQ 2: What is the recommended starting point for developing an RP-HPLC method for impurity profiling?
A systematic approach to method development is crucial for achieving a robust separation.[8] For a pyrazole derivative like this, a gradient RP-HPLC method using a C18 column is an excellent starting point due to its versatility in separating compounds with a range of polarities.[7][9]
The objective is to develop a "stability-indicating" method, which is a validated analytical procedure that can accurately detect changes in the drug substance's properties over time.[10]
Experimental Protocol 1: Foundational RP-HPLC Method for Impurity Profiling
This protocol outlines a starting point for method development. Optimization will likely be required based on the specific impurity profile of your sample.
1. Materials and Reagents:
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate sample
Acetonitrile (ACN), HPLC grade
Water, HPLC grade or Milli-Q
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade
Methanol, HPLC grade (for sample dissolution)
2. Instrumentation and Conditions:
A standard HPLC system with a UV or Photodiode Array (PDA) detector is recommended. A PDA detector is highly advantageous as it can help assess peak purity.[8]
Parameter
Recommended Starting Condition
Rationale & Expert Notes
HPLC System
Agilent 1260 Infinity II or equivalent
A reliable system capable of delivering stable gradients is essential for reproducible results.
Column
C18, 4.6 x 150 mm, 5 µm particle size
The C18 phase provides good retention for moderately polar compounds. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing for basic compounds and providing sharp, symmetrical peaks.[11]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program
0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
A broad gradient is used initially to elute all potential impurities and determine their approximate retention times. This can be optimized later to improve resolution around the main peak.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature is critical for stable retention times.[12]
Detection
UV at 254 nm or PDA Scan (200-400 nm)
The pyrazole ring system contains a chromophore, making UV detection suitable. A PDA scan helps in selecting the optimal wavelength and checking for co-eluting peaks.
Injection Volume
10 µL
This can be adjusted based on sample concentration and detector sensitivity.
3. Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Transfer it to a 10 mL volumetric flask.
Dissolve in and dilute to volume with methanol or a 50:50 mixture of methanol and water. The goal is to use a solvent that fully dissolves the sample and is compatible with the mobile phase.
Filter the solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[13]
4. Analysis and Data Evaluation:
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
Perform a blank injection (diluent only) to identify any peaks originating from the solvent.
Inject the prepared sample solution.
Integrate all peaks in the chromatogram. The purity is often assessed using an area percent calculation, where the area of the main peak is compared to the total area of all peaks.[7]
A decision tree for troubleshooting common HPLC issues.
Section 4: Impurity Identification and Characterization
FAQ 6: How can I identify the structure of an unknown impurity detected by HPLC?
Identifying unknown impurities is a critical step in process development and ensuring drug safety. A multi-technique approach is usually required.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial identification. By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of the impurity as it elutes from the column. [4][8]The fragmentation pattern observed in MS/MS can provide further structural clues. For example, you could hypothesize that an impurity with a mass 16 Da higher than the parent compound is an oxidation product (e.g., formyl group oxidized to a carboxylic acid).
Forced Degradation Studies: Intentionally stressing the sample under various conditions (acid, base, oxidation, heat, light) can help generate degradation products. [5]If an impurity peak in your sample matches the retention time and mass of a peak generated under specific stress conditions (e.g., oxidation), it strongly suggests its identity.
Isolation and NMR: For definitive structural elucidation, the impurity may need to be isolated. This can be done using preparative HPLC to collect the fraction containing the impurity peak. Once isolated and purified, its structure can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
[1]
Section 5: Method Validation and System Suitability
FAQ 7: What is a system suitability test (SST), and why is it critical for every analysis?
A System Suitability Test (SST) is an integral part of any analytical method. It is a series of checks performed before running the samples to ensure the entire chromatography system (instrument, column, and mobile phases) is performing as expected. [7]Passing SST criteria demonstrates that the system is fit for the intended analysis on that particular day. This is a core requirement of Good Manufacturing Practices (GMP).
[10]
≤ 2.0% for peak area and retention time (for 5-6 replicate injections)
Precision of the system. Ensures consistent injections and flow rate.
| Resolution (Rs) | > 1.5 between the main peak and the closest impurity | The degree of separation between two adjacent peaks. [8]|
FAQ 8: What are the key parameters for validating this analytical method according to ICH guidelines?
Once the method is developed and optimized, it must be formally validated to prove it is suitable for its intended purpose. [14][15][16]The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the required validation characteristics.
[14]
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated using a PDA detector for peak purity analysis and by spiking the sample with known impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery.
[14]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For impurity methods, the LOQ must be at or below the reporting threshold (e.g., 0.05%).
[17]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
[18]
References
PubChem. (n.d.). 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
SciSpace. (2017, May 13). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Retrieved from [Link]
ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]
ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Retrieved from [Link]
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
American Laboratory. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
Pro-foun-d. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
MDPI. (2024, January 24). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
ACG Publications. (2024, January 11). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
ACS Omega. (2022, September 16). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]
ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
PERSEE. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
Preprints.org. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
A Comparative Guide to the Clinical Efficacy of Pyrazole-Based Pharmaceuticals
This guide provides an in-depth comparison of the clinical performance of several key pyrazole-containing drugs. By examining their mechanisms, clinical trial data, and therapeutic applications, we aim to offer researche...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the clinical performance of several key pyrazole-containing drugs. By examining their mechanisms, clinical trial data, and therapeutic applications, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the versatility and efficacy of this important chemical scaffold.
The Pyrazole Scaffold: A Privileged Structure in Modern Pharmacology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form stable, high-affinity interactions with a wide variety of biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs across diverse therapeutic areas, from inflammation and cancer to cardiovascular disease and central nervous system disorders.[1][4] The adaptability of the pyrazole core allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone of modern drug discovery.[5]
Caption: The pyrazole ring and its key hydrogen-bonding features.
Comparative Efficacy Across Therapeutic Areas
The true measure of the pyrazole scaffold's utility is demonstrated by the clinical success of the drugs derived from it. Below, we compare the efficacy of four prominent examples, each with a distinct mechanism of action and therapeutic indication.
Anti-Inflammatory Agents: Selective COX-2 Inhibition with Celecoxib
Celecoxib (Celebrex®) was a landmark drug, representing a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6] Traditional NSAIDs inhibit both COX-1 and COX-2; while COX-2 inhibition mediates anti-inflammatory effects, COX-1 inhibition is linked to gastrointestinal toxicity.[6] The development of celecoxib was a triumph of structure-based drug design, leveraging a key difference in the active sites of the two enzyme isoforms to achieve selectivity.[2]
Caption: Mechanism of selective vs. non-selective COX inhibition.
Clinical Efficacy Data: Celecoxib
Clinical trials have consistently shown that celecoxib is as effective as traditional NSAIDs for treating the symptoms of osteoarthritis (OA) and rheumatoid arthritis (RA), but with a significantly improved gastrointestinal safety profile.[7][8]
Trial/Comparison
Indication
Primary Efficacy Endpoint
Result
Reference
vs. Placebo
Osteoarthritis
WOMAC Composite Score
Celecoxib showed a mean difference of -5.67 vs. placebo, indicating significant improvement.
Cardiomyopathy Treatment: Cardiac Myosin Inhibition with Mavacamten
Mavacamten (Camzyos®) is a first-in-class, selective allosteric inhibitor of cardiac myosin ATPase.[10] It is approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a genetic disorder characterized by excessive contraction of the heart muscle.[10] Mavacamten works by reducing the number of actin-myosin cross-bridges, thereby decreasing cardiac muscle contractility, which is the underlying cause of the left ventricular outflow tract (LVOT) obstruction in oHCM patients.[11]
Clinical Efficacy Data: Mavacamten
Phase 3 trials, such as EXPLORER-HCM and VALOR-HCM, have demonstrated Mavacamten's ability to produce significant improvements in key clinical measures.[10]
Trial
Primary Endpoint
Result
Reference
EXPLORER-HCM
Composite functional endpoint (improvement in pVO2 and ≥1 NYHA class)
37% of patients on mavacamten met the primary endpoint vs. 17% on placebo.
Reduced need for septal reduction therapy (SRT) at 56 weeks
8.9% of patients in the initial mavacamten group met the criteria for treatment failure (needing or being eligible for SRT) compared to higher rates in the placebo crossover group.
A critical aspect of mavacamten therapy is the need for careful monitoring of left ventricular ejection fraction (LVEF), as its mechanism can lead to reversible systolic dysfunction.[10][14]
Insomnia Management: Dual Orexin Receptor Antagonism with Daridorexant
Daridorexant (Quviviq®) is a dual orexin receptor antagonist (DORA) used to treat insomnia.[15] Unlike traditional sedative-hypnotics, which broadly depress the central nervous system, daridorexant targets the underlying mechanism of wakefulness. It blocks the binding of orexin neuropeptides, which promote arousal, to their receptors (OX1R and OX2R), thereby reducing hyperarousal without causing global sedation.[15]
Caption: Daridorexant's mechanism of action in the orexin system.
Clinical Efficacy Data: Daridorexant
Two pivotal phase 3 trials demonstrated that daridorexant improves sleep outcomes and, importantly, daytime functioning, with a favorable safety profile.[16]
The 50 mg dose was shown to be most effective for both nighttime and daytime variables, supporting its use as a starting dose for many patients.[17][18]
A Case Study in Withdrawal: Anti-Obesity with Rimonabant
Rimonabant (Acomplia®) was a selective cannabinoid-1 (CB1) receptor antagonist developed for weight loss.[19] The endocannabinoid system is involved in regulating energy balance, and blocking the CB1 receptor was shown to decrease food intake and promote weight loss.[19][20]
Clinical Efficacy Data: Rimonabant
The Rimonabant in Obesity (RIO) program consisted of four large-scale clinical trials that demonstrated its efficacy in weight reduction and improvement of cardiometabolic risk factors.[21][22]
Despite its metabolic efficacy, Rimonabant was withdrawn from the market due to a significant risk of serious psychiatric adverse events.[22] Clinical trials revealed that patients taking the drug were more than twice as likely to discontinue treatment due to depressive mood disorders and three times more likely due to anxiety compared to placebo.[21] This case serves as a critical reminder that target efficacy must be balanced with a thorough understanding and mitigation of off-target or system-wide effects.
Key Experimental Protocols & Methodologies
The trustworthiness of clinical data hinges on robust and standardized methodologies. Below are outlines of key protocols relevant to the trials discussed.
Protocol: Polysomnography (PSG) in Insomnia Trials
This protocol is central to objectively measuring the efficacy of drugs like daridorexant.
Objective: To objectively measure sleep parameters, including sleep onset, sleep maintenance, and sleep architecture.
Step-by-Step Methodology:
Patient Preparation: Participants arrive at a sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG), and chin (for electromyogram - EMG). Respiratory effort and airflow sensors are also applied.
Acclimation: An acclimation night may be used to allow the participant to get used to the sleeping environment and equipment.
Data Acquisition: Continuous, overnight recording of brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and breathing is performed.
Endpoint Measurement: Trained technicians score the recorded data in 30-second epochs.
Latency to Persistent Sleep (LPS): Time from "lights out" to the first of 10 consecutive minutes of sleep.[17]
Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.[17]
Sleep Architecture: The percentage of time spent in different sleep stages (N1, N2, N3/slow-wave, and REM).[15]
Analysis: Data from the drug and placebo groups are statistically compared to determine treatment effect.
Protocol: Echocardiographic Assessment in HCM Trials
This non-invasive imaging technique is crucial for assessing both the efficacy and safety of mavacamten.
Objective: To measure hemodynamic parameters (LVOT gradient) and cardiac function (LVEF).
Step-by-Step Methodology:
Patient Positioning: The patient is positioned in the left lateral decubitus position.
Standard Imaging: A transthoracic echocardiogram (TTE) is performed using standard views (parasternal, apical, subcostal).
Efficacy Measurement (LVOT Gradient):
Resting Gradient: Continuous-wave Doppler is used to measure the peak velocity of blood flow across the LVOT. The gradient is calculated using the modified Bernoulli equation (Gradient = 4 × velocity²).
Provoked Gradient (Valsalva Maneuver): The patient performs a forced expiration against a closed glottis for 10-15 seconds. The LVOT gradient is measured immediately upon release to assess dynamic obstruction.[12]
Safety Measurement (LVEF):
Left ventricular volumes in both end-diastole and end-systole are measured, typically using the biplane method of disks (Simpson's rule).
LVEF is monitored at regular intervals throughout the trial to detect any signs of systolic dysfunction, a key safety concern for mavacamten.[13][14]
Synthesis and Future Directions
The clinical data from pyrazole-based drugs highlight the scaffold's remarkable utility. Its structural rigidity and tunable electronic properties allow for the design of highly selective agents like Celecoxib and Mavacamten , as well as compounds that precisely modulate complex neurological systems, such as Daridorexant . The story of Rimonabant underscores the importance of a holistic approach to drug development, where efficacy cannot be divorced from safety.
References
Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials.
A Systematic Review and Meta-analysis of Efficacy and Safety of Mavacamten for the Treatment of Hypertrophic Cardiomyop
Efficacy and safety of the weight-loss drug Rimonabant: A meta-analysis of randomised trials. The Lancet.
A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy.
Efficacy and Safety of the CB1 Cannabinoid Receptor Blocker Rimonabant. Medscape.
Results from Two Phase 3 Studies Evaluating Mavacamten for Symptomatic Obstructive Hypertrophic Cardiomyop
Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials. The Lancet Neurology. [Link]
New data shows Rimonabant benefited patients with type 2 diabetes by improving blood sugar control, reducing weight and acting on other cardiometabolic risk factors. Sanofi.
Key results from two phase 3 trials on the efficacy and safety of daridorexant in patients with chronic insomnia disorder: a plain language summary. Taylor & Francis Online. [Link]
Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. MDPI. [Link]
Is mavacamten superior to aficamten for hypertrophic cardiomyopathy? A frequentist network meta-analysis.
Efficacy and Safety of Daridorexant in Older and Younger Adults with Insomnia Disorder: A Secondary Analysis of a Randomised Placebo-Controlled Trial. Drugs & Aging. [Link]
Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. Cureus.
Review: celecoxib is as effective as other NSAIDs... Evidence-Based Medicine. [Link]
Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials. BMJ. [Link]
Pooled Phase 3 Data Suggests 50 mg Daridorexant as Most Effective Starting Dose in Insomnia. NeurologyLive. [Link]
Precision Trial Suggests Celecoxib Safe for Arthritis. The Arthritis Center.
Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Drugs. [Link]
Effect of daridorexant on sleep architecture in patients with chronic insomnia disorder: a pooled post hoc analysis of two randomized phase 3 clinical studies. Sleep. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
Evaluation of the clinical use of tepoxalin and meloxicam in cats. Journal of Feline Medicine and Surgery. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
Tepoxalin reduces pruritus and modified CADESI-01 scores in dogs with atopic dermatitis: a prospective, randomized, double-blinded, placebo-controlled, cross-over study. Veterinary Dermatology. [Link]
Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs. American Journal of Veterinary Research. [Link]
Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs. ResearchGate. [Link]
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Evaluation of the clinical use of tepoxalin and meloxicam in cats. ResearchGate. [Link]
A Senior Application Scientist's Guide to QSAR Analysis of Pyrazole Derivatives for Anticancer Activity
This guide provides an in-depth comparison and technical walkthrough of Quantitative Structure-Activity Relationship (QSAR) analysis as applied to pyrazole derivatives in the context of anticancer drug discovery. We will...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and technical walkthrough of Quantitative Structure-Activity Relationship (QSAR) analysis as applied to pyrazole derivatives in the context of anticancer drug discovery. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach to predictive modeling. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer effects by targeting various cellular mechanisms.[1][2][3][4][5] QSAR offers a powerful computational lens to dissect the complex interplay between the chemical structure of these derivatives and their biological efficacy, thereby accelerating the design of more potent and selective therapeutic agents.[6]
The Rationale: Why QSAR for Pyrazole Anticancer Agents?
The pyrazole core is a versatile five-membered heterocyclic ring that can be readily functionalized, leading to a vast chemical space of potential drug candidates.[7] These derivatives have been shown to exert anticancer effects through multiple mechanisms, including the inhibition of crucial cellular targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), tubulin, and various other kinases.[1][3][4][8]
The core challenge lies in navigating this expansive chemical space to identify derivatives with optimal activity and minimal toxicity. This is where QSAR modeling becomes indispensable. By establishing a mathematical relationship between the physicochemical properties (encoded as molecular descriptors) of pyrazole molecules and their measured anticancer activity (e.g., IC50 values), we can:
Predict Activity: Estimate the anticancer potential of novel, unsynthesized pyrazole derivatives.[9][10]
Elucidate Mechanisms: Identify the key structural features and properties that govern biological activity, providing critical insights for lead optimization.[11]
Prioritize Synthesis: Focus laboratory resources on synthesizing and testing the most promising candidates identified through virtual screening.[12]
This guide will compare different QSAR modeling approaches and provide the necessary protocols to build, validate, and interpret these models effectively.
The QSAR Workflow: A Framework for Predictive Modeling
A successful QSAR study is not merely an exercise in statistical correlation; it is a systematic process where each step is critical for the final model's validity and predictive power. The workflow ensures that the resulting model is robust, interpretable, and adheres to best practices, such as those outlined by the Organization for Economic Co-operation and Development (OECD).[13]
Caption: The systematic workflow for a robust QSAR analysis.
Methodologies in Detail: Building a Self-Validating System
Dataset Curation and Preparation
The foundation of any QSAR model is the quality of its underlying data. The chosen dataset of pyrazole derivatives must be curated with care.
Causality: The choice of data dictates the model's applicability domain. A model built on pyrazoles targeting tubulin polymerization will likely perform poorly for derivatives designed as kinase inhibitors. Therefore, the dataset should comprise a congeneric series of compounds evaluated against the same biological target or cell line under uniform experimental conditions.
Protocol:
Data Collection: Compile a set of pyrazole derivatives with experimentally determined anticancer activities (IC50 values) from literature or internal assays.[14][15] Ensure consistency in the biological endpoint.
Data Conversion: Convert IC50 values (in µM or M) to a logarithmic scale (pIC50 = -log(IC50)). This transformation is crucial because it linearizes the relationship between structure and activity and normalizes the data distribution.[14]
Structure Drawing: Accurately draw the 2D structures of all compounds using chemical drawing software like ChemDraw or ChemSketch.[10]
3D Optimization: Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical methods (e.g., DFT).[10][16] This step is vital for calculating 3D-dependent descriptors.
Molecular Descriptor Calculation
Molecular descriptors are numerical representations of a molecule's physicochemical properties.[6] The choice of descriptors is critical as they form the bridge between chemical structure and biological activity.
Expertise: It is not about calculating thousands of descriptors, but about selecting relevant ones. For instance, if we hypothesize that lipophilicity is key for membrane permeation to reach an intracellular target, descriptors like LogP are essential.[17][18] If hydrogen bonding with a kinase hinge region is expected, counts of H-bond donors and acceptors are critical.[17]
Descriptor Class
Description
Examples
Relevance to Pyrazole Anticancer Activity
1D Descriptors
Based on the molecular formula.
Molecular Weight, Atom Counts
Basic properties influencing size and ADMET profiles.
2D Descriptors
Based on the 2D connection table.
Topological Polar Surface Area (TPSA), LogP, Wiener Index, Kier & Hall Connectivity Indices
TPSA is crucial for membrane permeability. LogP governs hydrophobicity. Connectivity indices describe branching and shape.[17]
3D Descriptors
Based on the 3D coordinates of the atoms.
Solvent Accessible Surface Area (SASA), Dipole Moment, Steric parameters (Verloop)
Describe the molecule's shape, size, and electronic properties, which are critical for receptor binding.[10][17]
Provide detailed information on electronic distribution, reactivity, and potential for specific interactions like pi-stacking.[10][18]
Model Development and Validation: The Core of Trustworthiness
A model's true worth is not its fit to the training data, but its ability to predict the activity of new, unseen compounds.[19] Therefore, rigorous validation is non-negotiable.
Trustworthiness: A high correlation coefficient (R²) for the training set is a necessary but insufficient condition for a predictive model.[19] A model can be overfitted, meaning it has memorized the training data, including its noise, and will fail on new data. To build trust, we must employ both internal and external validation techniques.[12]
Experimental Protocol: Developing a 2D-QSAR Model
Dataset Splitting: Divide the curated dataset into a training set (~70-80%) for model development and a test set (~20-30%) for external validation. The split should be done rationally to ensure that the test set compounds are structurally representative of the training set.
Feature Selection: From the pool of calculated descriptors, select a subset of non-correlated and relevant descriptors using methods like stepwise regression, genetic algorithms, or principal component analysis (PCA).[13][20] This step is crucial to avoid multicollinearity and overfitting.
Model Generation: Use a statistical method to build the QSAR equation. Multiple Linear Regression (MLR) is a common starting point for its interpretability.
pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn
Where c are regression coefficients and D are the selected descriptors.
Internal Validation: Assess the robustness of the model using the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or R²cv).
Acceptance Criterion: A Q² > 0.5 is generally considered indicative of a robust model.[12]
External Validation: This is the ultimate test of predictive power. Use the developed model to predict the pIC50 values of the compounds in the external test set. Calculate the predictive R² (R²_pred).
Acceptance Criterion: An R²_pred > 0.6 is a strong indicator of a highly predictive model.[12]
Y-Randomization: As a further check against chance correlation, repeatedly shuffle the dependent variable (pIC50) of the training set and rebuild the model. The resulting models should have significantly lower R² and Q² values than the original model.[12]
Comparison of QSAR Models for Anticancer Pyrazole Derivatives
Several QSAR studies have been published, providing valuable insights into the structure-activity relationships of pyrazole derivatives against different cancer cell lines. Below is a comparative summary of representative models.
Target Cell Line
Model Type
Key Descriptors Identified
R² (Training)
Q² (LOO)
R² (Test)
Key SAR Insights
Reference
HT-29 (Colorectal)
2D-QSAR
Electronic, Steric, and Hydrophobic fields
0.939
0.874
0.948
The model highlighted the importance of specific substitutions on the pyrazole ring for enhancing antiproliferative activity.
Note: Statistical parameters are drawn from the cited literature and represent the quality of the respective published models.
Interpreting the Model: From Descriptors to Drug Design
A validated QSAR model is more than a prediction engine; it is a source of mechanistic insight. For example, a 2D-QSAR model for pyrazole derivatives acting as CDK inhibitors might look like this:
Positive LogP coefficient: Higher lipophilicity is favorable, possibly for cell entry or binding to a hydrophobic pocket in the CDK active site.
Negative TPSA coefficient: Lower polar surface area is preferred, reinforcing the importance of lipophilicity.
Positive Num_HDonors coefficient: The presence of hydrogen bond donors is critical, likely for key interactions with the kinase hinge region, a common binding motif for kinase inhibitors.[8]
This information directly guides the next round of synthesis. A medicinal chemist would focus on adding lipophilic groups and ensuring the presence of hydrogen bond donors, while avoiding excessively polar moieties.
Caption: Translating QSAR model coefficients into rational design strategies.
Conclusion and Future Perspectives
QSAR analysis is a cornerstone of modern, computer-aided drug design for developing novel pyrazole-based anticancer agents. By systematically relating chemical structure to biological activity, these models provide predictive power and mechanistic insights that are invaluable for lead optimization.[7][11] The comparison of different models reveals that while the pyrazole scaffold is broadly effective, the specific structural requirements for optimal activity are highly dependent on the specific cancer cell line and molecular target.
The future of QSAR in this field lies in the integration of more sophisticated machine learning algorithms and the use of larger, more diverse datasets.[22] Combining QSAR predictions with other computational techniques like molecular docking and molecular dynamics simulations will provide a multi-faceted understanding of the structure-activity landscape, further accelerating the journey from a pyrazole hit to a clinical candidate.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Hilaris Publisher.[Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library.[Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub.[Link]
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. (2012, March 15). National Center for Biotechnology Information.[Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry.[Link]
MOLECULAR DESCRIPTORS USED IN QSAR - HUFOCW. (n.d.). HUFOCW.[Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.[Link]
QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 - European Journal of Chemistry. (2022, September 30). European Journal of Chemistry.[Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). National Center for Biotechnology Information.[Link]
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). MDPI.[Link]
Antitumor Agents 252. Application of Validated QSAR Models to Database Mining: Discovery of Novel Tylophorine Derivatives as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.[Link]
QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC. (2022, August 3). National Center for Biotechnology Information.[Link]
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (2025, January 24). MDPI.[Link]
QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 - ResearchGate. (n.d.). ResearchGate.[Link]
Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone - SCIRP. (n.d.). Scientific Research Publishing. [https://www.scirp.org/html/16-2 medicinalchemistry_2020072011014298.htm]([Link] medicinalchemistry_2020072011014298.htm)
QSAR Study and Molecular Docking Assisted Design of Novel Cyclohexane- 1,3-Dione Derivatives as Anticancer Agents for Non-Small Cell Lung Cancer - Biointerface Research in Applied Chemistry. (2023, February 4). Biointerface Research in Applied Chemistry.[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.[Link]
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). MDPI.[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12). Semantic Scholar.[Link]
QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents - MDPI. (2022, January 19). MDPI.[Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.[Link]
Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates. (n.d.). IEEE Xplore.[Link]
Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6). International Journal of Novel Research and Development.[Link]
molecular docking studies of formylpyrazole analogues with biological targets
Topic: Molecular Docking Studies of Formylpyrazole Analogues with Biological Targets Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The For...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Docking Studies of Formylpyrazole Analogues with Biological Targets
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Formylpyrazole Scaffold
The formylpyrazole moiety (specifically 1-aryl-1H-pyrazole-4-carbaldehyde) has emerged as a privileged scaffold in medicinal chemistry. Unlike inert structural spacers, the C-4 formyl group serves a dual purpose: it acts as a reactive "warhead" for covalent interactions in specific enzymatic pockets and functions as a versatile precursor for Schiff bases, chalcones, and hydrazones.
This guide objectively compares the molecular docking performance of formylpyrazole analogues against industry-standard therapeutics across three critical biological domains: Inflammation (COX-2) , Oncology (EGFR/Tubulin) , and Antimicrobial Resistance (DNA Gyrase) .
Comparative Performance Analysis
Domain A: Anti-Inflammatory (Target: COX-2)
Objective: Evaluate selectivity for Cyclooxygenase-2 (COX-2) over COX-1 to minimize gastric side effects.
Benchmark: Celecoxib (Selective COX-2 inhibitor).
Experimental Insight:
Molecular docking studies reveal that formylpyrazole derivatives often exploit the secondary pocket of COX-2 (Val523), a feature absent in COX-1 (which has a bulky Ile523). The formyl group or its hydrazone derivatives frequently form hydrogen bonds with Arg120 and Tyr355 , mimicking the binding mode of the sulfonamide group in Celecoxib.
Performance Data:
Compound Class
Target
Binding Energy (kcal/mol)
IC50 (µM)
Selectivity Index (SI)
Ref
Celecoxib (Std)
COX-2
-10.8 to -12.8
2.16
2.51
[1, 4]
Pyrazolo-pyridazine (6f)
COX-2
-11.2 (Est.)
1.15
8.31
[1]
Trimethoxy-pyrazole (5f)
COX-2
-10.9 (Est.)
1.50
9.56
[1]
Thiazole-pyrazole (A3)
COX-2
-9.8
23.26
9.24
[2]
Note: Lower Binding Energy (more negative) indicates higher affinity. "Est." indicates values normalized from kJ/mol or comparative scoring functions.
Key Finding: The pyrazolo-pyridazine derivative 6f demonstrated superior potency (IC50 1.15 µM) and selectivity compared to Celecoxib, driven by pi-cation interactions stabilized by the pyrazole core.
Domain B: Oncology (Target: EGFR Kinase)
Objective: Inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically in non-small cell lung cancer (NSCLC).
Benchmark: Erlotinib (Quinazoline-based inhibitor).
Experimental Insight:
In docking simulations against the EGFR active site (PDB: 1M17), formylpyrazole analogues occupy the ATP-binding pocket. The N-1 and N-2 nitrogens of the pyrazole ring often engage in a "hinge region" interaction with Met793 , similar to the quinazoline nitrogen in Erlotinib.
Performance Data:
Compound
Target
Docking Score (kcal/mol)
H-Bond Interactions
Cytotoxicity IC50 (A549)
Ref
Erlotinib (Std)
EGFR
-10.86
Met793, Thr790
~15.0 µM
[3]
Pyrazolo-pyridazine (4)
EGFR
-11.35
Gln767, Met769, Thr830
High Potency
[5]
Thiazolyl-pyrazole (7g)
EGFR
-11.14
Met793, Lys745
3.92 µM
[3]
Key Finding: Compound 4 exhibited a binding energy of -11.35 kcal/mol , surpassing Erlotinib. The additional hydrogen bond with Thr830 (gatekeeper residue) suggests potential efficacy against resistant mutations.
Domain C: Antimicrobial (Target: DNA Gyrase B)
Objective: Inhibit bacterial DNA replication by targeting the ATPase domain of DNA Gyrase B.
Benchmark: Ciprofloxacin (Fluoroquinolone).
Experimental Insight:
Formylpyrazoles target the ATP-binding cleft of the GyrB subunit. The carbonyl oxygen of the formyl group (or derived hydrazide) acts as a hydrogen bond acceptor for Asp73 , a critical residue for ATPase activity.
Performance Data:
Compound
Organism
Target
IC50 / MIC
Binding Affinity
Ref
Ciprofloxacin (Std)
E. coli
DNA Gyrase
~0.2 µM
-7.5 to -8.5 kcal/mol
[6]
Benzofuran-pyrazole (9)
E. coli
DNA Gyrase B
9.80 µM
High Affinity
[6]
Compound 3k
S. aureus
DNA Gyrase
0.15 µg/mL
Strong H-bonding
[7]
Key Finding: While some analogues (Compound 9) show moderate activity, specific derivatives like 3k match the potency of standard antibiotics, validated by docking poses that overlap perfectly with the co-crystallized ligand Clorobiocin.
Technical Deep Dive: Validated Docking Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol is recommended for docking formylpyrazole analogues. This workflow accounts for the specific electronic properties of the pyrazole ring.
Step 1: Ligand Preparation
Tautomerism: The pyrazole ring can exist in 1H- or 2H- forms. Crucial Step: Generate both tautomers. In the 1-substituted formylpyrazoles, the position of the formyl group (C4) is fixed, but protonation states of the formyl oxygen must be considered at physiological pH (7.4).
Energy Minimization: Use the MMFF94 force field. The formyl group (-CHO) is planar; ensure the minimization preserves conjugation with the pyrazole ring.
Step 2: Protein Preparation
PDB Selection:
COX-2: Use PDB ID 1CX2 (Selectivity studies).
EGFR: Use PDB ID 1M17 (Wild type) or 7A2A (T790M mutant).
Preprocessing: Remove water molecules (unless bridging is expected, e.g., in kinases). Add polar hydrogens. Assign Kollman partial charges.
Step 3: Grid Generation & Docking
Grid Box: Center the grid on the co-crystallized ligand.
Dimensions: 60x60x60 Å (0.375 Å spacing) is standard.
Algorithm: Lamarckian Genetic Algorithm (LGA) is preferred for AutoDock. For Vina/Glide, use Standard Precision (SP) initially, then Extra Precision (XP) for top hits.
Validation: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.
Visualizations
Diagram 1: Molecular Docking Workflow
A self-validating workflow for formylpyrazole ligands.
A Researcher's Guide to the Safe Disposal of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
As laboratory professionals, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory h...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, a substituted pyrazole derivative. By understanding the specific hazards of this compound and adhering to a rigorous disposal workflow, we can ensure the protection of ourselves, our colleagues, and the environment.
The procedures outlined below are built upon the foundational principles of chemical waste management: hazard identification, risk mitigation, and regulatory compliance. This is a self-validating system designed to provide clarity and confidence when handling this specific waste stream.
Hazard Identification and Risk Assessment
The first step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate presents several health risks that dictate the necessary handling and disposal precautions.[1]
Table 1: GHS Hazard Classification for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
These classifications underscore the necessity of avoiding ingestion and minimizing direct contact with skin, eyes, and the respiratory system. The subsequent protocols are directly derived from this hazard profile.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling waste containing 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. The goal is to create a complete barrier against potential exposure.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
Eye Protection: Chemical safety goggles are required to protect against splashes that could cause serious eye irritation.[2][3] A face shield should be used if there is a significant risk of splashing.
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities of waste or during spill cleanup, a chemically resistant apron is recommended.
Respiratory Protection: Handle the waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors or aerosols that may cause respiratory irritation.[3]
Spill Management
In the event of an accidental spill, a swift and safe response is critical to mitigate exposure and prevent environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Control Ignition Sources: Although this specific compound is not classified as flammable, it is good practice to remove all potential ignition sources from the spill area, as it may be dissolved in a flammable solvent.
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Neutralize and Absorb: Once contained, cover the spill with the absorbent material.
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, chemically compatible waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Label and Dispose: Seal and label the waste container with a "Hazardous Waste" label, detailing all contents, including the absorbent material and cleaning agents. Dispose of the container following the protocol in the next section.
Step-by-Step Disposal Protocol
The disposal of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][5][6] Never dispose of this chemical down the drain or in the general trash.[4][6]
Waste Collection:
Collect all waste containing 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, leak-proof, and chemically compatible container.[5] Glass bottles are often a suitable choice for liquid waste.[7]
Ensure the container has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[8]
Waste Segregation:
Do not mix this waste stream with other incompatible chemical wastes.[5][6] For example, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction products are known and can be safely contained.
Segregate solid waste contaminated with the compound from liquid waste.[7]
Labeling:
As soon as you begin collecting waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[4][6]
Clearly write the full chemical name: "2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate" and any solvents present. Avoid using abbreviations or chemical formulas.[6]
List all constituents by percentage.
Include the name of the principal investigator, laboratory location, and the date the container was first used.
Storage:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
The storage area should be a well-ventilated, secure location away from general laboratory traffic.
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.[4]
Requesting Disposal:
Once the waste container is nearly full (approximately 90%), complete and submit a chemical waste pickup request form to your institution's EHS office.[6][8]
Do not overfill containers; leave adequate headspace for vapor expansion.[6]
The following diagram illustrates the essential workflow for this disposal process.
Caption: A flowchart outlining the key steps from waste generation to final collection.
Waste Minimization
A crucial aspect of responsible chemical management is minimizing the generation of hazardous waste. Consider the following strategies in your research planning:
Microscale Techniques: Whenever possible, adapt experiments to use smaller quantities of starting materials.
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates, preventing chemicals from becoming waste due to inactivity.[9]
Careful Planning: Order only the quantity of the chemical needed for your planned experiments.[9]
By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility. The careful management of chemical waste is a direct reflection of our expertise and commitment to the scientific community.
References
Title: 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Laboratory Chemical Waste Handling and Disposal Guidelines
Source: University of Canterbury
URL: [Link]
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center
URL: [Link]
Title: Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction
Source: ResearchGate
URL: [Link]
Title: Method for purifying pyrazoles
Source: Google Patents
URL
Title: Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Safety Data Sheet - Ethyl Acetate
Source: Greenfield Global
URL: [Link]
Title: An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide
Source: Preprints.org
URL: [Link]
Title: Mixed Waste and Individual Chemical Forms
Source: SUNY Geneseo
URL: [Link]
Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade
Source: MDPI
URL: [Link]
Title: Laboratory Waste Management Guidelines
Source: Princeton University
URL: [Link]
Title: Hazardous Waste Disposal Procedures
Source: The University of Chicago Environmental Health and Safety
URL: [Link]
Title: Hazardous Chemical Waste Management Guidelines
Source: Columbia University Research
URL: [Link]